Syk-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(1H-indol-7-ylamino)-1,2,4-triazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQNRXITKTZFMF-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC(=C(N=N2)C(=O)N)NC3=CC=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC(=C(N=N2)C(=O)N)NC3=CC=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Syk-IN-1: A Technical Guide to its Mechanism of Action in B-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR).[1][2][3] Upon antigen binding to the BCR, Syk is activated and initiates a signaling cascade that is essential for B-cell proliferation, differentiation, and survival.[1][2][3] Consequently, Syk has emerged as a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][4] Syk-IN-1 is a potent and specific inhibitor of Syk, and this technical guide provides a comprehensive overview of its mechanism of action in B-cells, including its biochemical and cellular activities, detailed experimental protocols, and an illustration of its effects on key signaling pathways.
Biochemical and Cellular Activity of this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of Syk, thereby preventing its phosphorylation and subsequent activation.[5] This inhibition disrupts the downstream signaling cascades that are crucial for B-cell function.[5]
Quantitative Data
The following tables summarize the available quantitative data for the biochemical potency and cellular effects of this compound and other relevant Syk inhibitors.
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 35 nM | The half-maximal inhibitory concentration against purified Syk enzyme in a cell-free assay. This value indicates the concentration of this compound required to inhibit 50% of Syk kinase activity. | [1] |
| Cell Line | Parameter | Value | Description | Reference |
| Bone marrow cells | Cytotoxicity IC50 | 9020 nM | The concentration of this compound that causes 50% inhibition of cell growth in C57BL/6 mouse bone marrow cells after a 4-day preincubation, as measured by [3H]-thymidine incorporation. | [1] |
Core Signaling Pathway and Inhibition by this compound
The B-cell receptor signaling pathway is a complex network of interactions initiated by antigen binding. Syk plays a pivotal role in this cascade. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: BCR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's mechanism of action. Below are protocols for key experiments.
Biochemical Syk Kinase Assay (ADP-Glo™ Format)
This assay quantifies the activity of purified Syk enzyme and the inhibitory effect of this compound by measuring the amount of ADP produced.
Materials:
-
Recombinant human Syk enzyme
-
Syk Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in Syk Kinase Buffer.
-
In a 384-well plate, add 1 µl of this compound dilution or vehicle (DMSO) control.
-
Add 2 µl of recombinant Syk enzyme.
-
Initiate the reaction by adding 2 µl of a substrate/ATP mixture. The final concentrations should be at or near the Km values for Syk.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Cellular B-Cell Proliferation Assay (WST-1 Format)
This assay measures the effect of this compound on the proliferation of B-cells following BCR stimulation.
Materials:
-
B-cell line (e.g., a DLBCL cell line)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
F(ab')2 anti-human IgM for stimulation
-
WST-1 reagent
-
96-well culture plates
Procedure:
-
Seed B-cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate cells with this compound dilutions or vehicle control for 1-2 hours.
-
Stimulate the cells by adding F(ab')2 anti-human IgM (final concentration of 10 µg/ml). Include unstimulated controls.
-
Incubate for 48-72 hours.
-
Add 10 µl of WST-1 reagent to each well.
-
Incubate for 1-4 hours, depending on the cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Syk Signaling Pathway
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of Syk and its downstream targets.
Materials:
-
B-cell line
-
This compound
-
Stimulating agent (e.g., anti-IgM)
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-total-Syk, anti-phospho-PLCγ2, anti-total-PLCγ2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Culture and treat B-cells with this compound at desired concentrations and for the appropriate time, followed by stimulation with anti-IgM.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Clarify the lysate by centrifugation.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Biochemical characterization of the Spleen tyrosine kinase (SYK) isoforms in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors | Haematologica [haematologica.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
The Core Downstream Signaling Pathways of Syk-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1] Its integral function in cellular processes such as proliferation, differentiation, and phagocytosis has positioned it as a significant therapeutic target for a spectrum of conditions, including autoimmune diseases, inflammatory disorders, and hematological malignancies.[1] Syk-IN-1 is a potent and selective inhibitor of Syk, binding to its ATP-binding site to prevent phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.[2] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation: Quantitative Analysis of this compound Activity
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 35 nM | The half-maximal inhibitory concentration against purified Syk enzyme, indicating the concentration of this compound required to inhibit 50% of Syk kinase activity in a cell-free assay. | [1] |
| Cytotoxicity IC50 | 9020 nM | The concentration of this compound that causes 50% inhibition of cell growth in C57BL/6 mouse bone marrow cells after a 4-day preincubation, as measured by [3H]-thymidine incorporation. | [1] |
Table 2: Comparative Inhibitory Activity of Syk Inhibitors (Template for this compound Data)
| Inhibitor | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| This compound | Data Not Available | e.g., p-PLCγ1 | TBD | |
| This compound | Data Not Available | e.g., p-AKT | TBD | |
| This compound | Data Not Available | e.g., p-ERK | TBD | |
| R406 | In vitro kinase assay | Syk | 41 nM | [3] |
| BAY 61-3606 | In vitro kinase assay | Syk | 10 nM | [3] |
Core Downstream Signaling Pathways of Syk
This compound, by inhibiting Syk, modulates several critical downstream signaling pathways. The primary cascades affected are those initiated by the B-cell receptor (BCR) and Fc receptors.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the BCR, Lyn, a Src-family kinase, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79a and CD79b. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation. Activated Syk then phosphorylates a range of downstream effector molecules, initiating multiple signaling cascades. This compound directly blocks this activation step.
Key downstream effectors in the BCR pathway include:
-
BLNK (B-cell linker protein): A central scaffold protein that, upon phosphorylation by Syk, recruits other signaling molecules.
-
PLCγ1 (Phospholipase C gamma 1): Phosphorylated and activated by Syk, PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). This leads to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium, respectively.[4]
-
PI3K (Phosphoinositide 3-kinase): Activation of the PI3K/AKT pathway is a crucial downstream event of Syk signaling, promoting cell survival and proliferation.[5]
-
Vav family proteins: Guanine nucleotide exchange factors (GEFs) for Rho family GTPases, which are involved in cytoskeletal reorganization.
These initial events culminate in the activation of downstream transcription factors such as NF-κB, NFAT, and AP-1, which drive B-cell proliferation, differentiation, and antibody production.[6]
References
- 1. Syk Inhibits the Activity of Protein Kinase A by Phosphorylating Tyrosine 330 of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomics revealed interplay between Syk and Lyn in the resistance to nilotinib in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recruitment and activation of PLCγ1 in T cells: a new insight into old domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Syk by Phosphorylation on Serine in the Linker Insert - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK Inhibition Promotes Engraftment of Allografts by Reprogramming T‐Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Spleen Tyrosine Kinase (Syk) in Immune Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction within a multitude of immune cells. Its function is integral to both the innate and adaptive immune systems, mediating cellular responses to a wide array of stimuli. This technical guide provides an in-depth exploration of Syk's function, detailing its signaling pathways, its role in various immune cell types, and its significance as a therapeutic target for a range of immunological disorders. This document summarizes key quantitative data, provides detailed experimental protocols for studying Syk function, and includes visualizations of critical signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction to Spleen Tyrosine Kinase (Syk)
Syk is a 72 kDa protein predominantly expressed in hematopoietic cells, including B cells, T cells, mast cells, neutrophils, and macrophages. It is a key mediator of immunoreceptor signaling, translating receptor engagement into downstream cellular responses such as proliferation, differentiation, and phagocytosis. Syk's activation is classically initiated by its recruitment to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of various receptors, including B cell receptors (BCRs), T cell receptors (TCRs), and Fc receptors (FcRs). Beyond ITAM-containing receptors, Syk is also implicated in signaling from other receptors like integrins and C-type lectins.
Syk Signaling Pathways
Syk's central role in immune signaling is underscored by its involvement in multiple downstream pathways. Upon activation, Syk phosphorylates a range of substrate proteins, initiating cascades that lead to the activation of key transcription factors and cellular effectors.
ITAM-Mediated Signaling
The canonical Syk activation pathway is initiated by the phosphorylation of ITAMs by Src-family kinases upon receptor ligation. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex and subsequent activation through autophosphorylation.
Caption: Canonical ITAM-mediated Syk activation pathway.
Downstream Effectors
Activated Syk phosphorylates and activates several key downstream signaling molecules, including:
-
Phospholipase C gamma (PLCγ): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.
-
Phosphoinositide 3-kinase (PI3K): Activates the Akt pathway, which is crucial for cell survival and proliferation.
-
Vav family guanine (B1146940) nucleotide exchange factors: Regulate cytoskeletal rearrangements.
-
Adapter proteins like SLP-65 and SLP-76: Nucleate the formation of larger signaling complexes.
These pathways ultimately converge on the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes involved in inflammation, cell activation, and survival.
Role of Syk in Immune Cells
Syk's function is highly cell-type specific, contributing to the unique responses of different immune lineages.
B Lymphocytes
In B cells, Syk is essential for signal transduction downstream of the BCR. Its activation is a prerequisite for B cell proliferation, differentiation into plasma cells and memory B cells, and antibody production.[1] Studies in Syk-deficient mouse B cells have shown a severe defect in BCR-induced activation, proliferation, and survival.[1] Furthermore, Syk is required for both T-dependent and T-independent antibody responses.[1]
T Lymphocytes
While the related kinase ZAP-70 is the primary ITAM-signaling kinase in most T cells, Syk is expressed in certain T cell subsets and can play a compensatory role in the absence of ZAP-70. Syk has been shown to be a positive regulator of TCR-induced signals.
Mast Cells
In mast cells, Syk is critically involved in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI). Cross-linking of FcεRI by allergen-bound IgE leads to Syk activation, culminating in degranulation and the release of inflammatory mediators such as histamine (B1213489) and cytokines.[2][3]
Neutrophils
Syk plays a crucial role in neutrophil functions, including phagocytosis, respiratory burst, and the formation of neutrophil extracellular traps (NETs).[4][5] Syk-deficient neutrophils exhibit impaired effector functions in response to bacterial challenge.[4]
Macrophages
In macrophages, Syk is involved in FcγR-mediated phagocytosis and the production of pro-inflammatory cytokines.[6] Syk inhibition has been shown to reprogram tumor-associated macrophages towards a more pro-inflammatory phenotype.[7]
Quantitative Data on Syk Function
The following tables summarize key quantitative data from studies investigating the role of Syk in various immune responses.
Table 1: Potency of Syk Inhibitors
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| Fostamatinib (B613848) (R788) | Syk | Kinase Assay | 41 nM | [8] |
| NVP-QAB205 | Syk | Mast Cell Degranulation | 0.2 µM | [9] |
| PRT-060318 | Syk | Kinase Assay | 8 nM | [5] |
| BAY 61-3606 | Syk | Kinase Assay | 7.5 nM | [10] |
Table 2: Effect of Syk Inhibition on Cellular Responses
| Cell Type | Stimulus | Measured Response | Effect of Syk Inhibition | Quantitative Change | Reference |
| Human Lung Mast Cells | Anti-IgE | Histamine Release | Inhibition | EC50 of 0.2 µM for NVP-QAB205 | [9] |
| Mouse Macrophages | LPS | TNF-α production | Reduction | Significant decrease in TNF-α secretion with Syk antisense oligonucleotides | [11] |
| Human Neutrophils | β-glucan particles | NET formation | Inhibition | Significant reduction in SYTOX Green fluorescence | [5] |
| Mouse B Cells | Anti-IgM | Proliferation | Inhibition | ~80% reduction in proliferation in Syk-deficient B cells | [1] |
| Human Macrophages | LPS | IL-6 Secretion | Enhancement after pre-treatment | Increased IL-6 secretion with SYKi IV pre-treatment | [12] |
Table 3: Clinical Efficacy of Fostamatinib in Rheumatoid Arthritis
| Study | Patient Population | Treatment | Primary Endpoint | Result | Reference |
| TASKi2 (Phase IIb) | RA patients with inadequate response to methotrexate (B535133) | Fostamatinib 100mg twice daily | ACR20 response at 6 months | 67% of patients achieved ACR20 vs 35% for placebo (p<0.001) | [13] |
| OSKIRA-Asia-1 (Phase II) | RA patients with inadequate response to methotrexate | Fostamatinib 100mg twice daily | ACR20 response at 12 weeks | Numerical improvement in ACR20 vs placebo | [14] |
| Phase III Study | RA patients with inadequate response to methotrexate | Fostamatinib 100mg twice daily | ACR20 response at 24 weeks | 49.0% achieved ACR20 vs 34.2% for placebo (p<0.001) | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Syk Kinase Assay
This protocol is adapted from commercially available kits.
Materials:
-
Recombinant Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase buffer, Syk enzyme, and substrate in a microplate well.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction to detect ATP converted from ADP.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Immunoprecipitation of Syk
This protocol is a general guideline for immunoprecipitating Syk from cell lysates.
Materials:
-
Cells expressing Syk
-
Lysis buffer (e.g., 1% Nonidet P-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease and phosphatase inhibitors)
-
Anti-Syk antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the anti-Syk antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads with wash buffer 3-5 times.
-
Elute the immunoprecipitated Syk by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting with an anti-Syk antibody or an anti-phosphotyrosine antibody.
Phospho-Flow Cytometry for Syk Activation
This protocol allows for the measurement of Syk phosphorylation at the single-cell level.
Materials:
-
Immune cells of interest
-
Stimulating agent (e.g., anti-IgM for B cells)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies against cell surface markers
-
Fluorochrome-conjugated antibody against phosphorylated Syk (e.g., p-Syk Y525/526)
-
Flow cytometer
Procedure:
-
Stimulate the cells with the appropriate agent for various time points.
-
Fix the cells immediately with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with antibodies against cell surface markers and phospho-Syk.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells with phosphorylated Syk and the mean fluorescence intensity.
References
- 1. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil-specific deletion of Syk kinase results in reduced host defense to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src Family Kinases and Syk Are Required for Neutrophil Extracellular Trap Formation in Response to β-Glucan Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syk promotes phagocytosis by inducing reactive oxygen species generation and suppressing SOCS1 in macrophage-mediated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk Inhibition Reprograms Tumor-Associated Macrophages and Overcomes Gemcitabine-Induced Immunosuppression in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of syk expression in human lung mast cells: relationship with function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative phosphoproteomics revealed interplay between Syk and Lyn in the resistance to nilotinib in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small-molecule screening identifies Syk kinase inhibition and rutaecarpine as modulators of macrophage training and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Safety and efficacy of fostamatinib in rheumatoid arthritis patients with an inadequate response to methotrexate in phase II OSKIRA-ASIA-1 and OSKIRA-ASIA-1X study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of fostamatinib, an oral spleen tyrosine kinase inhibitor, in rheumatoid arthritis patients with an inadequate response to methotrexate: results from a phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Syk-IN-1: A Technical Guide to its Kinase Selectivity Profile and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1][2] Its integral function in cellular processes such as proliferation, differentiation, and phagocytosis has established it as a significant therapeutic target for a spectrum of conditions including autoimmune diseases, inflammatory disorders, and hematological malignancies.[1][3] Syk-IN-1 is a potent inhibitor of Syk, showing considerable promise for therapeutic development.[1] This technical guide provides an in-depth overview of the in vitro characterization of this compound, with a focus on its kinase selectivity profile, detailed experimental protocols for its evaluation, and the relevant signaling pathways.
This compound: Quantitative Kinase Inhibition Profile
A comprehensive public kinase selectivity profile for this compound is not extensively documented in the available literature. To fully assess its selectivity, screening against a broad panel of kinases is highly recommended.[1] However, the existing data on its biochemical potency against Syk and its effects on cellular viability are summarized below.
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 35 nM | The half-maximal inhibitory concentration against purified Syk enzyme in a cell-free assay.[1] | [4] |
| Cytotoxicity IC50 | 9020 nM | The concentration causing 50% inhibition of cell growth in C57BL/6 mouse bone marrow cells after a 4-day preincubation, measured by [3H]-thymidine incorporation.[1] | [5] |
| Cytotoxicity IC50 | 25900 nM | The concentration causing 50% inhibition in Chinese Hamster Ovary (CHO) cells.[1] | [5] |
Syk Signaling Pathway
Syk is a key mediator of signal transduction following the engagement of immunoreceptors. Upon receptor activation, Src family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the receptor complex. Syk, via its tandem SH2 domains, binds to these phosphorylated ITAMs, leading to its activation.[4][6] Activated Syk then phosphorylates a range of downstream effector molecules, initiating multiple signaling cascades.[2][4] These include the activation of phospholipase C gamma (PLCγ), phosphoinositide 3-kinase (PI3K), and Vav family proteins.[4] These events ultimately lead to the activation of transcription factors such as NF-κB and the MAPK pathway, driving cellular responses like proliferation, differentiation, and inflammation.[5][7]
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of kinase inhibitors like this compound. The following sections provide representative protocols for key experiments.
Biochemical Syk Potency Assay (e.g., ADP-Glo™)
This assay quantifies the activity of Syk by measuring the amount of ADP produced during the kinase reaction.
Workflow for In Vitro Syk Kinase Assay:
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of this compound in the reaction buffer. Prepare a mixture of Syk enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the this compound dilutions or vehicle control.
-
Add the diluted Syk enzyme to each well.
-
Initiate the kinase reaction by adding a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for Syk to ensure accurate IC50 determination.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the components for a luciferase/luciferin reaction.[1]
-
Signal Measurement: Incubate at room temperature for 30 minutes and record the luminescence using a plate reader.[1]
-
Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Syk Inhibition Assay (B-Cell Proliferation)
This assay measures the effect of this compound on the proliferation of B-lymphocytes following B-cell receptor (BCR) stimulation.
Workflow for Cell-Based Syk Inhibition Assay:
Methodology:
-
Cell Seeding: Seed a B-cell line (e.g., Ramos) in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions or vehicle control to the cells.[1]
-
Pre-incubation: Pre-incubate the cells for 1-2 hours at 37°C, 5% CO2.[1]
-
Cell Stimulation: Stimulate the cells by adding F(ab')2 anti-human IgM to a final concentration of 10 µg/ml. Include unstimulated control wells.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[1]
-
Signal Development: Equilibrate the plate to room temperature for 30 minutes. Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions and incubate for 10 minutes to stabilize the luminescent signal.[1]
-
Signal Measurement: Measure luminescence using a plate reader.[1]
-
Data Analysis: Determine the cellular IC50 value by normalizing the data to the stimulated and unstimulated controls and fitting to a dose-response curve.[1]
Western Blot Analysis of Syk Signaling
This protocol is used to analyze the phosphorylation status of Syk and its downstream targets to confirm the mechanism of action of this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for an appropriate time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford protein assay.[8]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Syk, total Syk, and other relevant downstream targets (e.g., phospho-AKT, phospho-ERK) overnight at 4°C.[8]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a potent inhibitor of Syk kinase with demonstrated biochemical and cellular activity.[1] The protocols outlined in this guide provide a robust framework for its in vitro characterization. A comprehensive understanding of its biochemical potency, cellular effects, and, crucially, its kinase selectivity profile is essential for the continued development of this compound as a potential therapeutic agent. Further investigation to establish a broad kinase selectivity profile is warranted to fully elucidate its mechanism of action and potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. uniprot.org [uniprot.org]
- 3. benchchem.com [benchchem.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Cellular Impact of Syk-IN-1 on Hematopoietic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of Syk-IN-1, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), on hematopoietic cells. This document details its mechanism of action, impact on key signaling pathways, and quantifiable effects on various hematopoietic cell lineages. Detailed experimental protocols and visual representations of signaling cascades and workflows are included to facilitate the practical application of this knowledge in a research and development setting.
Introduction to Syk and the Role of this compound
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of a multitude of immune receptors, including the B-cell receptor (BCR) and Fc receptors.[1] Its activation is a critical event in numerous cellular processes within the hematopoietic system, ranging from proliferation and differentiation to the release of inflammatory mediators.[2][3] Dysregulation of Syk activity has been implicated in various hematological malignancies and autoimmune diseases, making it a compelling therapeutic target.[4][5]
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Syk.[1] By binding to the ATP-binding pocket of the Syk kinase domain, this compound effectively prevents the phosphorylation and subsequent activation of Syk, thereby abrogating its downstream signaling functions.[1] This inhibitory action forms the basis of its therapeutic potential in managing diseases driven by aberrant Syk signaling.
Mechanism of Action and Affected Signaling Pathways
Upon activation by upstream signals, such as the engagement of immunoreceptors with their ligands, Syk initiates a cascade of phosphorylation events. These events lead to the activation of several key downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1] These pathways are central regulators of cell survival, proliferation, and differentiation.[1]
This compound, by inhibiting Syk, effectively dampens the activation of these crucial pathways. This leads to a variety of cellular responses, including the induction of apoptosis, cell cycle arrest, and the modulation of differentiation programs in hematopoietic cells.[6]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 5. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Spleen Tyrosine Kinase (Syk) as a Therapeutic Target in Autoimmune Disease
Introduction: The Rationale for Targeting Syk in Autoimmunity
Autoimmune diseases, a collection of over 80 distinct conditions, arise from a dysregulated immune system that mistakenly attacks the body's own tissues. Pathologically, this involves a breakdown in self-tolerance and the persistent activation of various immune cells, leading to chronic inflammation and organ damage. A key player in the signaling pathways of many of these immune cells is Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase. Syk's central role in transducing signals from immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcRs), makes it a compelling therapeutic target for a wide range of autoimmune disorders, including rheumatoid arthritis (RA), immune thrombocytopenia (ITP), and systemic lupus erythematosus (SLE).[1] Inhibition of Syk offers a strategy to dampen the overactive immune responses that drive these diseases.[1] This technical guide provides a comprehensive overview of Syk's function in autoimmunity, the clinical development of Syk inhibitors, and key experimental methodologies for their evaluation.
The Role of Spleen Tyrosine Kinase (Syk) in Immune Signaling
Syk is a pivotal intracellular signaling molecule in hematopoietic cells. It contains two tandem N-terminal Src homology 2 (SH2) domains and a C-terminal kinase domain. The activation of Syk is initiated by its recruitment to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of various immune receptors.[2] This binding relieves autoinhibition and allows for the phosphorylation and activation of Syk, which in turn phosphorylates downstream adaptor proteins and enzymes, propagating the signal cascade.
B-Cell Receptor (BCR) Signaling
In B cells, Syk is essential for signaling downstream of the BCR.[3] Upon antigen binding, Src-family kinases phosphorylate the ITAMs of the BCR-associated CD79a and CD79b chains, creating docking sites for Syk.[4] Activated Syk then phosphorylates key adaptor proteins such as SLP-65 (also known as BLNK), leading to the formation of a signalosome that includes Bruton's tyrosine kinase (BTK) and phospholipase Cγ2 (PLCγ2).[4][5] This cascade ultimately results in calcium mobilization, activation of transcription factors like NF-κB, and subsequent B-cell proliferation, differentiation, and antibody production.[3] Given the central role of autoantibodies in many autoimmune diseases, inhibiting Syk-mediated BCR signaling is a prime therapeutic strategy.
References
- 1. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: Entospletinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effects of Syk-IN-1 on the PI3K/AKT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Syk-IN-1, a potent inhibitor of Spleen Tyrosine Kinase (Syk), and its subsequent effects on the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway. This document outlines the mechanism of action, presents quantitative data on its inhibitory activities, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows.
Introduction to Syk and the PI3K/AKT Pathway
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors.[1][2] As a key mediator in immune and inflammatory responses, Syk has emerged as a significant therapeutic target for autoimmune diseases, inflammatory conditions, and hematological malignancies.
The PI3K/AKT pathway is a central signaling cascade that regulates a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many human cancers. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase, which in turn phosphorylates a multitude of downstream effector proteins, including mTOR, GSK-3β, and S6 Kinase.
Syk is a known upstream activator of the PI3K/AKT pathway.[1][4] Upon activation, Syk can directly bind to the p85 regulatory subunit of PI3K, leading to its activation and the subsequent cascade of downstream signaling events.[4] Therefore, inhibition of Syk is expected to attenuate PI3K/AKT signaling, providing a therapeutic strategy for diseases driven by the overactivation of this pathway.
This compound: A Potent Syk Inhibitor
This compound is a potent and selective inhibitor of Syk kinase. Its primary mechanism of action is the competitive inhibition of ATP binding to the Syk kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound's inhibitory activity from biochemical and cellular assays.
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 35 nM | The half-maximal inhibitory concentration against purified Syk enzyme in a cell-free assay. |
| Cell Line | Parameter | Value | Description | Reference |
| C57BL/6 mouse bone marrow cells | Cytotoxicity IC50 | 9020 nM | The concentration of this compound that causes 50% inhibition of cell growth after a 4-day preincubation, as measured by [3H]-thymidine incorporation. |
Note: Comprehensive public data on the direct IC50 of this compound on downstream PI3K/AKT pathway components (p-AKT, p-S6K, p-GSK3β) is limited. The provided data focuses on the direct inhibition of Syk and overall cellular cytotoxicity. Further experimental investigation is recommended to determine these specific values.
Visualizing the Syk-PI3K/AKT Pathway and Experimental Workflows
Syk-PI3K/AKT Signaling Pathway
Caption: The Syk-PI3K/AKT signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Effects
Caption: A typical experimental workflow to characterize the effects of this compound.
Detailed Experimental Protocols
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the phosphorylation status of AKT and its downstream targets following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-AKT (Ser473), total AKT, p-S6K, total S6K, p-GSK-3β, total GSK-3β, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Syk Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on Syk kinase activity.
Materials:
-
Recombinant Syk enzyme
-
Kinase buffer
-
Syk substrate (e.g., a biotinylated peptide)
-
ATP
-
This compound
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Assay Setup: In a 384-well plate, add the this compound dilutions or vehicle control.
-
Enzyme Addition: Add the recombinant Syk enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the biochemical IC50 value.
Kinase Selectivity Profile of this compound
General Protocol for Kinase Selectivity Profiling:
-
Panel Selection: Choose a diverse kinase panel representing different families of the kinome.
-
Assay Format: Use a standardized kinase assay format (e.g., radiometric or fluorescence-based) to measure the activity of each kinase in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
Data Analysis: Calculate the percent inhibition for each kinase. For kinases that show significant inhibition, perform dose-response experiments to determine their IC50 values.
Conclusion
This compound is a potent inhibitor of Syk kinase that effectively downregulates the PI3K/AKT signaling pathway. This technical guide provides a framework for researchers to investigate the effects of this compound in various cellular contexts. The detailed protocols and visualizations serve as a valuable resource for designing and executing experiments to further elucidate the therapeutic potential of targeting the Syk-PI3K/AKT axis. Further investigation into the comprehensive kinase selectivity profile and the precise dose-dependent effects on downstream PI3K/AKT effectors will be crucial for the continued development of this compound as a therapeutic agent.
References
- 1. Syk Activation of Phosphatidylinositol 3-Kinase/Akt Prevents HtrA2-dependent Loss of X-linked Inhibitor of Apoptosis Protein (XIAP) to Promote Survival of Epstein-Barr Virus+ (EBV+) B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 4. Novel SYK Variant Causes Enhanced SYK Autophosphorylation and PI3K Activation in an Antibody-Deficient Patient - PMC [pmc.ncbi.nlm.nih.gov]
Syk-IN-1 and its Impact on MAPK/ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a critical mediator in the signal transduction pathways of various immune cells. Its role in cellular processes such as proliferation, differentiation, and phagocytosis has established it as a significant therapeutic target for a spectrum of autoimmune diseases, inflammatory disorders, and hematological malignancies. Syk-IN-1 is a potent and selective inhibitor of Syk, demonstrating considerable therapeutic potential. This technical guide provides a comprehensive overview of the impact of this compound on the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for the evaluation of its effects, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction to Syk and the MAPK/ERK Signaling Pathway
Syk is a pivotal non-receptor tyrosine kinase primarily expressed in hematopoietic cells. It plays a crucial role in coupling activated immunoreceptors to downstream signaling events that orchestrate diverse cellular responses. The MAPK/ERK pathway is a highly conserved signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes including cell growth, division, and differentiation. The activation of Syk has been shown to trigger downstream signaling cascades, including the MAPK/ERK pathway. Therefore, inhibition of Syk by compounds such as this compound is expected to modulate the activity of this critical pathway.
Mechanism of Action of this compound
This compound is a potent inhibitor of Syk kinase activity. Its primary mechanism of action involves binding to the ATP-binding site of the Syk kinase domain, which prevents the phosphorylation and subsequent activation of the kinase. This inhibition disrupts the downstream signaling cascades that are dependent on Syk activity.
Quantitative Data Summary
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 35 nM | The half-maximal inhibitory concentration against purified Syk enzyme in a cell-free assay. | [1][2] |
| Cytotoxicity IC50 | 9020 nM | The concentration that causes 50% inhibition of cell growth in C57BL/6 mouse bone marrow cells. | [1] |
Table 2: Effect of Syk Inhibition on ERK1/2 Phosphorylation (Data from other Syk inhibitors)
| Inhibitor | Cell Line | Treatment Conditions | Effect on p-ERK1/2 | Reference |
| R406 | KG1, MOLM14 | 0.075 - 4 µM for 24h | Significant reduction in phosphorylation | [3] |
| BAY 61-3606 | SH-SY5Y | 1 µM for 4h and 24h | Significant and lasting reduction in phosphorylation | [4] |
| PRT062607 | SH-SY5Y | 1 µM for 4h and 24h | Significant and lasting reduction in phosphorylation | [4] |
Signaling Pathways and Experimental Workflows
Syk-Mediated Activation of the MAPK/ERK Signaling Pathway
Syk activation, typically initiated by immunoreceptor engagement, leads to the phosphorylation of downstream effector molecules. This can initiate a signaling cascade that results in the activation of the MAPK/ERK pathway. The following diagram illustrates this general pathway and the inhibitory point of this compound.
Experimental Workflow: Western Blot for p-ERK Analysis
To quantitatively assess the impact of this compound on the MAPK/ERK pathway, a Western blot analysis to measure the levels of phosphorylated ERK (p-ERK) is a standard and effective method.
Detailed Experimental Protocols
In Vitro Syk Kinase Inhibition Assay
This assay determines the biochemical potency of this compound against purified Syk enzyme.
-
Reagents:
-
Syk enzyme (recombinant)
-
This compound
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2 µl of diluted Syk enzyme to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for Syk.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for Inhibition of ERK Phosphorylation (Western Blot)
This protocol details the steps to measure the effect of this compound on ERK phosphorylation in a cellular context.
-
Materials:
-
Cell line of interest (e.g., a B-cell lymphoma line with active Syk signaling)
-
Complete cell culture medium
-
This compound
-
Stimulant (if necessary to induce Syk signaling, e.g., anti-IgM)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescent (ECL) substrate
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
If necessary, serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
If required, stimulate the cells with an appropriate agonist to activate the Syk pathway.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
-
Conclusion
This compound is a potent inhibitor of Syk kinase, a key player in various cellular signaling pathways. The available evidence strongly suggests that inhibition of Syk by this compound will lead to a downstream reduction in the activation of the MAPK/ERK signaling pathway. While direct quantitative data for this compound's effect on ERK phosphorylation is an area for further investigation, the methodologies and expected outcomes outlined in this guide provide a robust framework for researchers and drug development professionals to explore the therapeutic potential of this promising inhibitor. The provided protocols and visualizations serve as a practical resource for designing and interpreting experiments aimed at elucidating the precise impact of this compound on MAPK/ERK signaling in various cellular contexts.
References
-
BenchChem Technical Data Sheet for this compound.
-
MedchemExpress Product Information for this compound.
-
Puissant, A., et al. (2014). SYK is a critical regulator of FLT3-ITD signaling in acute myeloid leukemia. Cancer Cell, 25(2), 226-242.
-
Walsby, E., et al. (2014). The Syk inhibitor R406 is a potent inhibitor of FcRγ signaling in human monocytes and neutrophils. Journal of Leukocyte Biology, 95(5), 735-744.
References
- 1. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Syk by Phosphorylation on Serine in the Linker Insert - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Spleen Tyrosine Kinase (Syk) in B-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, Syk is rapidly recruited to the receptor complex and activated, initiating a cascade of downstream signaling events crucial for B-cell activation, proliferation, differentiation, and survival.[1][2][3] Dysregulation of Syk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the function of Syk in BCR signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
The Core Mechanism of Syk Activation in BCR Signaling
Antigen engagement with the BCR triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79a and CD79b (Ig-α/Ig-β) coreceptors.[1][6] This initial phosphorylation is primarily mediated by Src-family kinases, such as Lyn.[7] The phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Syk.[6][8] This recruitment to the BCR complex leads to a conformational change in Syk, relieving its autoinhibited state and promoting its activation through autophosphorylation and further phosphorylation by Src-family kinases.[2][7]
Activated Syk, in turn, phosphorylates a multitude of downstream substrates, amplifying the initial BCR signal and propagating it through various signaling pathways.[6][8] This intricate process ensures a robust and specific B-cell response to antigenic stimulation.
Key Downstream Signaling Pathways Modulated by Syk
Syk acts as a central hub, orchestrating several critical downstream signaling cascades that collectively determine the fate of the B cell.
Phospholipase C-γ2 (PLC-γ2) Pathway and Calcium Mobilization
Activated Syk directly phosphorylates and activates PLC-γ2.[1] PLC-γ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9] This initial calcium influx is sustained by the opening of store-operated calcium channels in the plasma membrane. The resulting increase in intracellular calcium is a critical second messenger that activates various downstream effectors, including calmodulin and the transcription factor NFAT (Nuclear Factor of Activated T-cells). In the absence of Syk, BCR-induced calcium flux is abrogated.[10]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
Syk is also instrumental in activating the PI3K/Akt pathway, which is crucial for B-cell survival, proliferation, and metabolism.[8] Syk can activate PI3K through the phosphorylation of adaptor proteins such as BCAP (B-cell adaptor for PI3K) and CD19.[6][8] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates a wide range of substrates that promote cell survival by inhibiting pro-apoptotic proteins and support cell growth and proliferation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, is another key downstream target of Syk signaling.[6] The activation of this pathway is essential for B-cell proliferation and differentiation. Syk contributes to ERK activation through a complex series of events involving the activation of small GTPases like Ras and Rac, which in turn activate the MAPK kinase cascade (Raf, MEK, and ERK).
Quantitative Data on Syk Function in BCR Signaling
The following tables summarize key quantitative findings from studies on Syk's role in BCR signaling.
| Parameter | Cell Type | Stimulation | Observation | Fold Change/Quantitative Value | Reference |
| Syk Autophosphorylation | Patient B cells with SYK variant | Unstimulated | Enhanced basal autophosphorylation | ~8-fold higher than healthy control | [11] |
| Downstream PI3K Signaling (p-S6) | Patient B cells with SYK variant | Unstimulated | Increased basal PI3K pathway activity | 2-fold higher than healthy control | [11] |
| Downstream MAPK Signaling (p-p38) | Patient B cells with SYK variant | Unstimulated | Increased basal p38 MAPK activity | 2.5-fold higher than healthy control | [11] |
| Syk Kinase Activity (in vitro) | Recombinant Human Syk | - | Specific activity determination | 103-107 nmol/min/mg | [5][12] |
| B-Cell Proliferation (IC50 of Syk inhibitor R406) | B-cell lines | - | Inhibition of proliferation | 625 nM to 2.5 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Syk function in BCR signaling.
Immunoprecipitation and Western Blotting for Syk Phosphorylation
Objective: To detect the phosphorylation of Syk upon BCR stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture B cells (e.g., Ramos, DT40) to a density of 1-2 x 10^6 cells/mL. Stimulate cells with anti-IgM F(ab')2 fragments (10 µg/mL) for various time points (e.g., 0, 2, 5, 10 minutes) at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation at 4°C. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation: Incubate 500 µg to 1 mg of total protein lysate with an anti-Syk antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose (B213101) beads and incubate for another 2 hours.
-
Washing: Wash the beads three times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Syk (e.g., anti-phospho-Syk (Tyr525/526)) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total Syk to confirm equal loading.
In Vitro Syk Kinase Assay
Objective: To measure the enzymatic activity of Syk kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), a Syk substrate (e.g., a synthetic peptide), and recombinant active Syk protein.
-
Initiation: Start the reaction by adding ATP (e.g., 100 µM final concentration).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.[5][14]
-
Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.
-
Calcium Flux Measurement by Flow Cytometry
Objective: To measure changes in intracellular calcium concentration following BCR stimulation.
Methodology:
-
Cell Preparation: Resuspend B cells in a suitable buffer (e.g., HBSS with calcium and magnesium).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM) by incubating at 37°C in the dark.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading on a flow cytometer.
-
Stimulation: Add a BCR stimulus (e.g., anti-IgM F(ab')2 fragments) to the cell suspension.
-
Data Acquisition: Immediately acquire fluorescence data over time. The change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Indo-1) reflects the change in intracellular calcium concentration.
Visualizing Syk Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core BCR signaling pathway involving Syk and a typical experimental workflow.
Caption: BCR-Syk Signaling Pathway.
Caption: Immunoprecipitation Workflow.
Conclusion
Syk is a cornerstone of B-cell biology, acting as the primary transducer of signals from the B-cell receptor. Its activation and subsequent signaling cascades are tightly regulated to ensure appropriate immune responses. A thorough understanding of Syk's function, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in immunology and for professionals involved in the development of novel therapeutics targeting B-cell-mediated diseases. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation into this critical kinase.
References
- 1. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Structure and function of Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. BCR-Induced Ca2+ Signals Dynamically Tune Survival, Metabolic Reprogramming, and Proliferation of Naive B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel SYK Variant Causes Enhanced SYK Autophosphorylation and PI3K Activation in an Antibody-Deficient Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 13. B Cell without Syk [ie-freiburg.mpg.de]
- 14. promega.com [promega.com]
The Application of Syk-IN-1 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immunoreceptors. Its involvement in cellular processes such as proliferation and differentiation has established it as a significant therapeutic target in autoimmune diseases, inflammatory disorders, and particularly in hematological malignancies. Syk-IN-1 is a potent and selective inhibitor of Syk, demonstrating significant potential for therapeutic applications by interfering with key signaling pathways that drive cancer cell survival and proliferation. This technical guide provides an in-depth overview of the application of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Core Mechanism of Action
This compound functions as a highly selective ATP-competitive inhibitor of Syk. By binding to the ATP-binding pocket of the Syk kinase domain, this compound effectively prevents the phosphorylation and subsequent activation of Syk. This blockade disrupts the downstream signaling cascades that are crucial for the survival and proliferation of certain cancer cells, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1] Inhibition of these pathways can ultimately lead to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on Syk signaling.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays. The available data provides insights into its biochemical potency and its cytotoxic effects on specific cell types.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description |
| Biochemical IC50 | 35 nM | The half-maximal inhibitory concentration against purified Syk enzyme in a cell-free assay. This value indicates the concentration of this compound required to inhibit 50% of Syk kinase activity. |
| Cytotoxicity IC50 | 9020 nM | The concentration of this compound that causes 50% inhibition of cell growth in C57BL/6 mouse bone marrow cells after a 4-day preincubation, as measured by [3H]-thymidine incorporation. |
Note: The cytotoxicity in non-cancerous bone marrow cells suggests the need for targeted delivery or careful dose consideration in therapeutic applications.
Table 2: IC50 Values of Various Syk Inhibitors in the SH-SY5Y Neuroblastoma Cell Line
| Compound | IC50 (nM) |
| BAY 61-3606 | ~100-600 |
| R406 | ~800-1000 |
| PRT062607 | ~1000 |
| GS-9973 | ~1000 |
Data for Table 2 is illustrative of the activity of Syk inhibitors in a specific cancer cell line.[1] Researchers are encouraged to determine the specific IC50 of this compound in their cancer cell lines of interest.
Downstream Effects of this compound in Cancer Cells
The inhibition of Syk by this compound triggers significant downstream cellular responses, primarily apoptosis and cell cycle arrest.
Apoptosis Induction
Syk signaling promotes cell survival by stabilizing the expression of anti-apoptotic proteins.[2] Inhibition of Syk has been shown to downregulate the anti-apoptotic protein Mcl-1, leading to the induction of apoptosis.[3] While specific quantitative data on apoptosis induction by this compound is limited, studies with other Syk inhibitors have demonstrated a significant increase in apoptotic cell populations in sensitive cancer cell lines.
Cell Cycle Arrest
Syk has been identified as a regulator of cell cycle progression.[4] Specifically, it can influence the G2/M checkpoint.[5] Inhibition of Syk can disrupt the normal cell cycle, leading to an accumulation of cells in a particular phase and preventing cell division. For instance, studies involving the knockdown of Syk have shown an accumulation of cells in the G0-G1 and sub-G1 phases, indicative of cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in cancer cell line studies. The following are key experimental protocols.
Cell Viability Assay (WST-1 Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well microplates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO at the same final concentration) must be included. Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions.
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Reagent Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined for each cell line.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined using appropriate software (e.g., GraphPad Prism).[1]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to analyze the phosphorylation status of Syk and its downstream targets to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk, anti-total-Syk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent detection system.[1]
Visualizing the Impact of this compound
Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in studying this compound.
Caption: Syk Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Studies.
References
Methodological & Application
Probing Syk Kinase Activity: An In Vitro Protocol Featuring Syk-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing an in vitro kinase assay for Spleen tyrosine kinase (Syk) using the potent inhibitor, Syk-IN-1. The provided protocols and data are intended to facilitate the assessment of Syk enzymatic activity and the characterization of its inhibitors.
Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in signal transduction within various immune cells, including B cells, mast cells, and neutrophils.[1] Upon activation by immunoreceptors, Syk initiates downstream signaling cascades that lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. Its central role in inflammatory and allergic responses has established it as a significant therapeutic target for a range of conditions, including rheumatoid arthritis, allergic asthma, and certain cancers.[1] this compound is a potent inhibitor of Syk kinase activity.[2]
Data Presentation
The inhibitory activity of this compound against the purified Syk enzyme has been quantified to determine its biochemical potency. The half-maximal inhibitory concentration (IC50) is a key parameter in evaluating the efficacy of an inhibitor.
| Compound | Parameter | Value | Description |
| This compound | Biochemical IC50 | 35 nM | The concentration of this compound required to inhibit 50% of the Syk kinase activity in a cell-free assay.[2] |
Signaling Pathway and Experimental Workflow
To understand the context of the in vitro assay, it's crucial to visualize the signaling pathway in which Syk is involved and the workflow of the experiment designed to measure its inhibition.
Caption: Syk Signaling Pathway Activation.
References
Application Notes and Protocols: Preparation of Syk-IN-1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and guidelines for the preparation, storage, and handling of a stock solution of the Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-1, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a potent and specific inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[1][2] Syk is a key mediator of signaling for various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[2][] As such, this compound is a valuable tool for research in immunology, inflammation, and oncology. Accurate preparation of this compound stock solutions is the first step toward reliable in vitro and in vivo experimental outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and solution preparation.
| Property | Value | Reference |
| Molecular Weight | 366.42 g/mol | [4] |
| CAS Number | 1491150-77-6 | [4] |
| Chemical Formula | C₁₈H₂₂N₈O | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Solubility in DMSO | 100 mg/mL (272.91 mM) | [4] |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity). It is critical to use a new, unopened bottle, as DMSO is highly hygroscopic.[4]
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Equipment:
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
-20°C and -80°C freezers
Protocol 1: Preparation of a 50 mM Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, you would need 1.8321 mg of this compound.
-
Calculation: Mass (mg) = Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 50 mmol/L × 0.001 L × 366.42 g/mol = 18.321 g/mol ·mmol/L = 18.321 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Final Volume Adjustment: Ensure the final volume of the solution is accurate.
Protocol 2: Aliquoting and Storage
To maintain the stability and efficacy of the this compound stock solution, it is imperative to avoid repeated freeze-thaw cycles.[4]
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. The volume of each aliquot should be appropriate for a typical experiment.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots under the following conditions:
Protocol 3: Preparation of Working Solutions for Cell Assays
The stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium before use.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into the cell culture medium or assay buffer to achieve the desired final concentration.
-
DMSO Concentration: It is crucial to keep the final concentration of DMSO in the working solution as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
The table below provides calculations for preparing various volumes and concentrations of this compound stock solutions in DMSO.
| Desired Stock Concentration | Desired Volume | Mass of this compound Required (mg) | Volume of DMSO to Add |
| 10 mM | 1 mL | 0.366 | 1 mL |
| 10 mM | 5 mL | 1.832 | 5 mL |
| 50 mM | 1 mL | 1.832 | 1 mL |
| 50 mM | 2 mL | 3.664 | 2 mL |
| 100 mM | 0.5 mL | 1.832 | 0.5 mL |
| 100 mM | 1 mL | 3.664 | 1 mL |
Calculations are based on the molecular weight of 366.42 g/mol .
Syk Signaling Pathway Context
This compound exerts its effect by inhibiting the kinase activity of Syk, thereby blocking downstream signaling cascades. The diagram below illustrates a simplified representation of a typical Syk-mediated signaling pathway initiated by immunoreceptor activation.
References
Recommended working concentration of Syk-IN-1 for cell culture
Application Notes and Protocols: Syk-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase critical for signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2] By binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling pathways.[1][2] This inhibitory action makes this compound a valuable tool for studying cellular processes such as proliferation, differentiation, phagocytosis, and inflammatory responses.[3] It has therapeutic potential for autoimmune diseases, inflammatory conditions, and hematological malignancies.[2][3]
These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound to facilitate its effective use in cell culture experiments.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
This table summarizes the inhibitory and cytotoxic concentrations of this compound across various assays and cell lines. These values are crucial for determining appropriate working concentrations for specific experimental goals.
| Parameter | Cell Line / Assay Type | Value | Description |
| Biochemical IC50 | Purified Syk Enzyme | 35 nM | Concentration required to inhibit 50% of Syk kinase activity in a cell-free assay.[1][3][4] |
| Cytotoxicity IC50 | Bone Marrow Cells (Mouse) | 9020 nM (9.02 µM) | Concentration that causes 50% inhibition of cell growth after a 4-day preincubation.[3][4] |
| Suggested Range | General Cell Viability Assays | 0.01 - 100 µM | A broad concentration range recommended for initial cytotoxicity profiling (e.g., MTS/WST-1 assays).[5] |
| Effective Conc. | B-Cell Proliferation | 1 - 2 hours pre-incubation | Effective inhibition of B-cell proliferation following BCR stimulation.[3] |
| Effective Conc. | Mast Cell Degranulation | IC50 of 56 nM (LAS189386) | Concentration of a similar Syk inhibitor that inhibits degranulation in LAD2 mast cells.[6] |
| Effective Conc. | B-Cell Activation | IC50 of 22 nM (LAS189386) | Concentration of a similar Syk inhibitor that inhibits B-cell activation.[6] |
*Data for LAS189386, another potent Syk inhibitor, is provided for context on the concentration range for specific cellular functions.
Note: IC50 values can vary depending on experimental conditions such as cell seeding density, treatment duration, and the specific assay method used.[1] It is recommended to perform a dose-response curve for each new cell line and experimental setup.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the central role of Syk in immune cell signaling and the mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Syk-IN-1
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction within various immune cells, including B cells and mast cells.[1][2] Its involvement in cellular processes like proliferation, differentiation, and survival has established it as a significant therapeutic target for autoimmune diseases, inflammatory disorders, and hematological malignancies.[3][4] Syk-IN-1 is a potent and specific inhibitor of Syk kinase activity, functioning by binding to the ATP-binding site of the kinase, which prevents its phosphorylation and subsequent activation.[1][2] This inhibition disrupts downstream signaling pathways crucial for cell survival and proliferation.[1][5]
This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric methods: the MTS and WST-1 assays. These assays are designed for researchers, scientists, and drug development professionals to quantify the cytotoxic or cytostatic effects of this compound on cultured cell lines.
Mechanism of Action of this compound
This compound exerts its effect by competitively inhibiting the ATP-binding pocket of Spleen tyrosine kinase.[1][2] In normal cellular signaling, particularly in B-cells, the B-cell receptor (BCR) is activated by an antigen. This activation leads to the recruitment and phosphorylation of Syk. Activated Syk then initiates a cascade of downstream signaling events, prominently involving the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][5][6] These pathways are essential for promoting cell proliferation and survival.[6][7] By blocking the initial activation of Syk, this compound effectively halts these downstream signals, which can lead to a reduction in cell viability and proliferation, and in some cases, induce apoptosis.[5][8]
Data Presentation: In Vitro Activity of this compound
The potency of this compound can vary depending on the assay type and the cell line used. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Description | Assay Type | Reference |
| Biochemical IC₅₀ | 35 nM | The concentration required to inhibit 50% of purified Syk enzyme activity. | Cell-free kinase assay | [3][9] |
| Cytotoxicity IC₅₀ | 9020 nM | The concentration that causes 50% inhibition of cell growth in C57BL/6 mouse bone marrow cells. | [³H]-thymidine incorporation | [3] |
Note: IC₅₀ values are highly dependent on experimental conditions, including cell type, incubation time, and the specific viability assay used.[1]
Experimental Protocols
The following protocols detail the steps for performing MTS and WST-1 cell viability assays to determine the effect of this compound.
Protocol 1: MTS Cell Viability Assay
This assay measures the reduction of the MTS tetrazolium compound by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in cell culture media.[10][11] The quantity of formazan is directly proportional to the number of living cells.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well, flat-bottom, sterile cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 490 nm)
Procedure:
-
This compound Stock Solution Preparation:
-
Cell Seeding:
-
Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the experiment.
-
Seed cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere and resume growth.[1]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations.
-
It is critical to ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤0.5%) to prevent solvent-induced toxicity.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells. Also, include "medium only" wells for background subtraction.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
Shake the plate gently for 1 minute to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.[10][11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[1]
-
Protocol 2: WST-1 Cell Viability Assay
Similar to the MTS assay, the WST-1 assay uses a highly water-soluble tetrazolium salt that is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO, cell culture grade
-
96-well, flat-bottom, sterile cell culture plates
-
WST-1 reagent
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance between 420-480 nm)
Procedure:
-
Stock Solution and Cell Seeding: Follow steps 1 and 2 from the MTS Assay Protocol.
-
This compound Treatment: Follow step 3 from the MTS Assay Protocol.
-
WST-1 Reagent Addition and Incubation:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.[1][13][14]
-
Gently mix by shaking the plate on an orbital shaker for 1 minute.[15][16]
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO₂ incubator.[1][13][14] The incubation time should be optimized for your specific cell line.
-
-
Data Acquisition and Analysis:
-
Shake the plate thoroughly for 1 minute on a shaker before reading.[13][14][16]
-
Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm).[13][14][16] A reference wavelength of >600 nm can be used.
-
Calculate cell viability relative to the vehicle control and determine the IC₅₀ value as described in step 5 of the MTS Assay Protocol.
-
Troubleshooting
-
Variable IC₅₀ Values: Consistency is key. Ensure that the cell seeding density, treatment duration, and assay method are standardized across all experiments to obtain reproducible results.[1]
-
Precipitation of this compound: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions.[1] Always prepare a high-concentration stock in 100% DMSO and dilute it in pre-warmed medium immediately before adding to the cells to prevent precipitation.[1]
-
High Background Absorbance: This may occur if the medium contains phenol (B47542) red or if there is microbial contamination. Using a background control (medium only) for subtraction is essential. Ensure aseptic techniques are used throughout the protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. interchim.fr [interchim.fr]
- 16. merckmillipore.com [merckmillipore.com]
Application Notes: Inhibition of B-Cell Receptor Signaling in Ramos Cells using Syk-IN-1
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase essential for signal transduction downstream of the B-cell receptor (BCR).[1] In B-cell malignancies such as Burkitt's lymphoma, exemplified by the Ramos cell line, constitutive BCR signaling is a critical driver of proliferation and survival.[2] The BCR signaling cascade is initiated upon antigen binding, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of CD79α and CD79β by Src-family kinases.[3][4] Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own activation and subsequent phosphorylation of downstream effector molecules, including PLCγ2.[5][6] This cascade ultimately promotes cell survival and proliferation.[5][7]
Syk-IN-1 is a potent and specific inhibitor of Syk, with a reported IC50 of 35 nM.[8] By competitively binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and activation, thereby disrupting the entire downstream signaling pathway.[9] Consequently, treatment of Ramos cells with a Syk inhibitor is expected to abrogate BCR-mediated signaling, leading to a dose-dependent decrease in cell viability and the induction of apoptosis.[2][10][11] These application notes provide detailed protocols for utilizing this compound to study its effects on Ramos cell viability, apoptosis, and BCR pathway inhibition.
Data Presentation: Efficacy of Syk Inhibitors
The following tables summarize quantitative data from studies using Syk inhibitors in B-cell lymphoma cell lines. This data is representative of the expected outcomes when using this compound in Ramos cells.
Table 1: Potency of Various Syk Inhibitors
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell Line Context | Reference |
|---|---|---|---|---|
| This compound | Syk | 35 nM | N/A | [8] |
| TAK-659 | Syk | 3.2 nM | Ramos, CLL | [10] |
| P505-15 | Syk | N/A (Potent) | NHL, CLL | [2] |
| BAY61-3606 | Syk | N/A (Potent) | Burkitt's Lymphoma |[11] |
Table 2: Cellular Effects of Syk Inhibition in B-Cell Lines
| Inhibitor | Cell Line | Assay | Concentration | Result | Reference |
|---|---|---|---|---|---|
| TAK-659 | Ramos | Western Blot (p-ERK) | 1 µM | Complete abrogation of anti-IgM induced p-ERK | [10][12] |
| TAK-659 | CLL Cells | Viability (48h) | 1 µM | ~32% reduction in viability | [10] |
| BAY61-3606 | BL41 | Viability (16h) | 5 µM | ~70% decrease in cell viability | [11] |
| P505-15 | SU-DHL4/6 | Apoptosis (Caspase 3) | N/A | Induction of apoptosis in BCR-competent lines |[2] |
Diagrams and Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound.
General Experimental Workflow
Caption: Workflow for evaluating the effects of this compound on Ramos cells.
Apoptosis Quadrant Analysis
Caption: Logical gates for flow cytometry analysis of apoptosis using Annexin V and PI staining.
Experimental Protocols
Ramos Cell Culture and Maintenance
-
Cell Line: Ramos (ATCC® CRL-1596™)
-
Culture Medium: RPMI-1640 Medium (e.g., Gibco #11875093) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Ramos cells grow in suspension. Maintain cell density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium to a density of 2-3 x 10⁵ cells/mL.
Preparation of this compound
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.[8]
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability (MTS/MTT) Assay
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: Seed Ramos cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Treatment: Prepare a 2x serial dilution of this compound in culture medium. Add 100 µL of the diluted inhibitor (or vehicle control) to the appropriate wells. Final volume per well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.[13][14][15]
-
Cell Seeding and Treatment: Seed 5 x 10⁵ Ramos cells/mL in a 6-well plate. Treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect cells (including supernatant) from each well into 1.5 mL microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[15]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13][16]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Western Blot for Phospho-Syk (Tyr525/526)
This protocol assesses the direct inhibitory effect of this compound on Syk activation.
-
Cell Treatment: Seed 5 x 10⁶ Ramos cells in a T25 flask. Starve cells in serum-free media for 2-4 hours if desired. Pre-treat cells with this compound (e.g., at the IC50 concentration) or vehicle for 1-2 hours.
-
BCR Stimulation (Optional but Recommended): To observe robust Syk phosphorylation, stimulate the BCR by adding anti-human IgM to a final concentration of 10-15 µg/mL for 5-10 minutes at 37°C.[6]
-
Cell Lysis: Immediately place the flask on ice. Pellet the cells by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS. Lyse the cell pellet in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 4-12% SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-Syk (Tyr525/526) (e.g., Cell Signaling Technology #2711) overnight at 4°C.[6]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Syk and a loading control like β-Actin.
References
- 1. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
Determining the Potency of Syk-IN-1 using the ADP-Glo™ Kinase Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for determining the potency of the spleen tyrosine kinase (Syk) inhibitor, Syk-IN-1, using the ADP-Glo™ Kinase Assay. Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells, making it a key target for therapeutic intervention in various autoimmune diseases and B-cell malignancies.[1][2] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5][6][7] These notes offer a step-by-step guide for researchers to accurately determine the inhibitory concentration (IC50) of this compound against Syk kinase.
Introduction
Spleen tyrosine kinase (Syk) is a crucial mediator of signaling pathways initiated by immunoreceptors in various cell types, including B-cells, mast cells, and macrophages.[8][9] Its activation, often triggered by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), leads to the initiation of downstream signaling cascades involving key molecules such as phospholipase C-gamma (PLCγ), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[1][10] Dysregulation of Syk activity has been implicated in the pathophysiology of numerous diseases, prompting the development of specific inhibitors.[2]
This compound is a potent and selective inhibitor of Syk kinase.[11] To characterize its inhibitory potential, a reliable and sensitive assay is required. The ADP-Glo™ Kinase Assay offers a high-throughput, homogeneous method to measure the activity of any ADP-generating enzyme.[3][12] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[3][4][6][7]
Data Presentation
The potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the Syk enzyme by 50%.
| Inhibitor | Target Kinase | Assay Platform | Reported IC50 Value |
| This compound | Syk | ADP-Glo™ Kinase Assay | 35 nM[11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound against Syk kinase using the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Recombinant human Syk enzyme
-
Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[13]
-
Poly-(Glu, Tyr) 4:1 substrate
-
ATP solution (use Promega Ultra Pure ATP for low background)[14]
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[4]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
White, opaque 384-well or 96-well assay plates (low volume)[3]
-
Luminometer plate reader
-
Multichannel pipettes
Protocol
This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL.[13] Adjust volumes accordingly for other plate formats. All steps should be performed at room temperature unless otherwise specified.
1. Reagent Preparation
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in kinase buffer to achieve the desired concentration range for the dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Syk Enzyme Preparation:
-
Dilute the recombinant Syk enzyme to the desired working concentration in Syk Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a signal within the linear range of the assay.
-
-
Substrate/ATP Mixture:
-
Prepare a mixture of the Poly-(Glu, Tyr) 4:1 substrate and ATP in Syk Kinase Buffer. The final concentrations in the assay should ideally be at or near the Km values for the substrate and ATP to ensure accurate IC50 determination.[15]
-
2. Kinase Reaction
-
To the appropriate wells of a white assay plate, add the following in order:
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60 minutes.[13][15]
3. ADP Detection
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13][15]
-
Incubate the plate at room temperature for 40 minutes.[12][13][15]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent reaction.[13][15]
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[13][15]
4. Data Acquisition and Analysis
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle (DMSO) control wells (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
The ADP-Glo™ Kinase Assay provides a sensitive and reliable method for determining the potency of kinase inhibitors like this compound. The detailed protocol and application notes presented here offer a comprehensive guide for researchers to accurately characterize the inhibitory activity of compounds targeting Syk kinase, thereby facilitating drug discovery and development efforts in the fields of immunology and oncology.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do SYK Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. Structure and function of Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. carnabio.com [carnabio.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Syk-IN-1 Treatment in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Syk-IN-1, a potent spleen tyrosine kinase (Syk) inhibitor, in various in vitro experimental settings. This document outlines detailed protocols for common assays, recommended treatment durations, and quantitative data to facilitate experimental design and data interpretation.
Mechanism of Action
This compound is a small molecule inhibitor that potently targets the enzymatic activity of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[2][3] By binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.[2] This inhibition ultimately modulates cellular responses such as proliferation, differentiation, and cytokine production, making Syk a valuable target in studies of autoimmune diseases, inflammatory disorders, and hematological malignancies.[2][3]
Quantitative Data Summary
The potency of this compound has been determined in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter reflecting the concentration of the inhibitor required to reduce a specific biological activity by 50%. These values can vary depending on the experimental conditions, such as the cell line used and the duration of the assay.[4]
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 35 nM | The concentration of this compound required to inhibit 50% of purified Syk enzyme activity in a cell-free assay.[5] | [1][5] |
| Cellular IC50 (C57BL/6 mouse bone marrow cells) | 9020 nM | The concentration that causes 50% inhibition of cell growth after a 4-day preincubation, measured by [3H]-thymidine incorporation.[5] | [5] |
| Cellular IC50 (Chinese Hamster Ovary - CHO cells) | 25900 nM | The concentration that causes 50% cytotoxic inhibition in CHO cells.[5] | [5] |
Note: The significant difference between biochemical and cellular IC50 values highlights the importance of empirical determination of optimal concentrations in your specific cell system.
Experimental Protocols
The optimal treatment duration with this compound is highly dependent on the biological question and the specific assay being performed. Below are detailed protocols for common in vitro applications, with recommended treatment durations.
Cell Viability and Proliferation Assays
These assays are used to determine the effect of this compound on cell survival and growth.
Recommended Treatment Duration: 24 to 72 hours.[4][6] The duration should be optimized for your specific cell line and its doubling time. Longer incubation times may be necessary to observe significant effects on proliferation.
Protocol: WST-1 Cell Viability Assay [4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A vehicle control (e.g., DMSO at a final concentration of <0.5%) must be included.[4] Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.[4]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.[4]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
Western Blot Analysis of Syk Signaling
This method is used to assess the phosphorylation status of Syk and its downstream targets, providing a direct measure of this compound's inhibitory activity.
Recommended Treatment Duration: Short-term (e.g., 4 hours) and long-term (e.g., 24 hours) treatments can reveal immediate and sustained effects on signaling pathways.[7]
Protocol: Western Blot Analysis [4]
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency. Treat cells with this compound at the desired concentrations and for the appropriate time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[4]
-
Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[4]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Syk, total Syk, and downstream targets (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Repeat the washing step and then visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
B-Cell Proliferation Assay
This assay specifically measures the effect of this compound on the proliferation of B-lymphocytes following B-cell receptor (BCR) stimulation.
Recommended Treatment Duration: 48 to 72 hours.[5] A pre-incubation period with the inhibitor is often necessary.
Protocol: B-Cell Proliferation Assay [5]
-
Cell Seeding: Seed B-cells (e.g., Ramos cell line) in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.[5]
-
Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO2.[5]
-
Cell Stimulation: Stimulate the cells by adding F(ab')2 anti-human IgM to a final concentration of 10 µg/ml. Include unstimulated control wells.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[5]
-
Viability Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[5]
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[5]
-
Luminescence Measurement: Measure luminescence using a plate reader.[5]
-
Data Analysis: Normalize the data to the stimulated and unstimulated controls and fit to a dose-response curve to determine the cellular IC50 value.[5]
Visualizations
Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a key mediator in various signaling pathways, particularly downstream of immunoreceptors. Upon receptor engagement and the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, Syk is recruited and activated. Activated Syk then phosphorylates a range of downstream effectors, including PLCγ, PI3K, and Vav, leading to the activation of multiple signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, and transcription factors like NF-κB.[3][8][9] These pathways collectively regulate crucial cellular processes including proliferation, differentiation, and inflammation.
Caption: Simplified Syk Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Studies
The following diagram outlines a general workflow for investigating the effects of this compound in vitro, from initial cell culture to data analysis. This workflow can be adapted based on the specific research question and the chosen experimental assays.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Basophil Activation Assay Using the Selective Inhibitor Syk-IN-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the potent Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-1, in a whole blood flow cytometry-based basophil activation test (BAT). These guidelines are intended to facilitate research into the roles of Syk in allergic and inflammatory responses and to serve as a framework for screening potential anti-allergic compounds.
Introduction
The Basophil Activation Test (BAT) is a functional flow cytometry assay that quantifies the in vitro response of basophils to various stimuli, most notably allergens.[1] Upon activation, typically through the cross-linking of surface-bound Immunoglobulin E (IgE) by an allergen, basophils undergo degranulation. This process is characterized by the upregulation of specific cell surface markers, such as CD63 and CD203c, which can be detected by fluorescently-labeled antibodies.[1][2]
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the high-affinity IgE receptor (FcεRI).[3][4] Following receptor aggregation, Syk is activated and initiates a cascade of phosphorylation events that are essential for basophil degranulation and cytokine release.[3][5] Given its pivotal role, Syk has become a significant therapeutic target for allergic and inflammatory diseases.[3][6]
This compound is a potent and selective inhibitor of Syk kinase.[7][8] By binding to the ATP-binding site of Syk, it prevents phosphorylation and subsequent activation, thereby blocking downstream signaling pathways.[3] Utilizing this compound in the BAT allows for the precise investigation of Syk's role in basophil activation and provides a robust system for evaluating the efficacy of Syk-targeting therapeutics.
Quantitative Data Summary
This compound demonstrates high potency against the Syk enzyme in biochemical assays. Its effect in cellular assays, such as the BAT, can be quantified by determining the half-maximal inhibitory concentration (IC50). The tables below summarize key potency data for this compound and provide representative data for another selective Syk inhibitor in a functional basophil assay.
Table 1: Potency of this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Biochemical IC50 | 35 nM | The concentration required to inhibit 50% of purified Syk enzyme activity in a cell-free assay. | [7][8][9] |
| Cytotoxicity IC50 | 9020 nM | The concentration that causes 50% inhibition of cell growth in mouse bone marrow cells. |[9] |
Table 2: Representative IC50 of a Syk Inhibitor in a Functional Basophil Assay
| Compound | Assay | IC50 | Description | Reference |
|---|
| P505-15 | FcεRI-mediated basophil degranulation | 124 nM | The concentration required to inhibit 50% of basophil degranulation following stimulation via the IgE receptor. |[10] |
Signaling Pathway and Experimental Workflow
IgE-Mediated Basophil Activation Pathway
The diagram below illustrates the central role of Syk in the IgE-mediated signaling cascade within basophils and indicates the point of inhibition by this compound.
Caption: IgE-mediated signaling cascade in basophils showing inhibition by this compound.
Experimental Workflow for Basophil Activation Test
The following diagram outlines the major steps of the experimental protocol for assessing basophil activation and its inhibition by this compound.
Caption: Step-by-step workflow for the this compound basophil activation assay.
Experimental Protocols
This protocol is designed for the analysis of basophil activation in human whole blood.
Materials and Reagents
-
Blood Collection: Sodium heparin vacutainer tubes.
-
Syk Inhibitor: this compound (MedChemExpress or other supplier), dissolved in DMSO to create a 10 mM stock solution. Store at -80°C.
-
Stimulants:
-
Anti-FcεRI antibody (Positive Control)
-
Allergen of interest
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine) (IgE-independent positive control)
-
-
Staining Antibodies (Fluorochrome-conjugated):
-
Buffers:
-
HEPES-buffered saline with Ca²⁺/Mg²⁺.
-
RBC Lysis Buffer.
-
Wash Buffer (e.g., PBS with 2% FBS).
-
-
Equipment:
-
Flow cytometer (e.g., BD LSRFortessa™ or similar).
-
Calibrated pipettes.
-
37°C water bath or incubator.
-
Microcentrifuge.
-
Protocol for Basophil Activation Assay
-
Blood Collection: Collect human peripheral blood into sodium heparin tubes. The assay should ideally be performed within 4 hours of collection, although storage at 4°C for up to 24 hours is possible.[12]
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound from the 10 mM stock solution in the appropriate cell culture buffer. Ensure the final DMSO concentration in all conditions (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Inhibitor Pre-incubation:
-
In a 96-well plate or microfuge tubes, add 50 µL of whole blood per condition.
-
Add the prepared this compound dilutions or vehicle (DMSO) to the blood.
-
Gently mix and incubate for 30-60 minutes at 37°C.
-
-
Basophil Stimulation:
-
Prepare stimulation solutions (e.g., anti-FcεRI, allergen) at 2x the final desired concentration.
-
Add the stimulation solution to the pre-incubated blood samples.
-
Include appropriate controls:
-
Unstimulated Control: Add buffer only.
-
Vehicle Control: Blood pre-incubated with DMSO vehicle, then stimulated.
-
Positive Control: Stimulate with anti-FcεRI or fMLP.
-
-
Gently mix and incubate for 15-30 minutes at 37°C.
-
-
Cell Staining:
-
Following stimulation, place tubes on ice to stop the reaction.
-
Add a pre-titered cocktail of fluorescently-labeled antibodies (e.g., anti-CD123, anti-HLA-DR, anti-CD63, anti-CD203c) to each sample.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 1-2 mL of cold RBC Lysis Buffer to each sample.
-
Incubate for 10 minutes on ice in the dark.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant carefully.
-
-
Wash and Resuspension:
-
Resuspend the cell pellet in 1-2 mL of cold Wash Buffer.
-
Centrifuge again as in the previous step.
-
Decant the supernatant and resuspend the final cell pellet in 200-300 µL of Wash Buffer for flow cytometry acquisition.
-
Flow Cytometry Analysis
-
Gating Strategy: Basophils are a rare cell population, so a precise gating strategy is essential.[13]
-
First, gate on singlet cells using FSC-A vs FSC-H.
-
From the singlets, create a gate to identify leukocytes and exclude debris based on FSC-A and SSC-A.
-
Identify basophils from the leukocyte gate. A common and reliable strategy is to gate on cells that are CD123 positive and HLA-DR negative (CD123+/HLA-DR-) .[11][12][13]
-
An alternative is to identify basophils based on high expression of CCR3 or surface IgE.[2][13]
-
-
Data Analysis:
-
Within the gated basophil population, quantify the percentage of activated cells (%CD63+) and/or the median fluorescence intensity (MFI) of CD203c.
-
Calculate the percent inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. lancet.co.za [lancet.co.za]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 5. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Towards standardizing basophil identification by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OPTIMIZATION OF BASOPHIL GATING ALGORITHM ON FLOW CYTOMETRY: MULTICOLOR ANALYSIS | Ramanava | Proceedings of the National Academy of Sciences of Belarus, Medical series [vestimed.belnauka.by]
Application Notes and Protocols: In Vivo Preparation and Administration of Syk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Its involvement in cellular adhesion, innate and adaptive immunity, and platelet activation has made it a significant therapeutic target for a range of diseases, from autoimmune disorders to hematological malignancies. Syk-IN-1 is a potent and selective inhibitor of Syk with an IC50 of 35 nM. These application notes provide detailed protocols for the in vivo preparation and administration of this compound, alongside relevant data and experimental workflows to guide researchers in their preclinical studies. While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, this document leverages information on other well-characterized Syk inhibitors to provide a comprehensive guide.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 35 nM | Not specified | [1] |
Exemplary In Vivo Data for Other Syk Inhibitors
The following table summarizes in vivo data from studies on other Syk inhibitors, which can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Disease Model | Dosing Route & Regimen | Key Findings |
| Fostamatinib (R788) | Mouse | Immune Thrombocytopenia (ITP) | Oral | Protected against platelet loss. |
| RO9021 | Mouse | Collagen-Induced Arthritis (CIA) | Oral, daily for 14 days | Inhibited disease progression.[2] |
| BAY 61-3606 | Rat | Antigen-Induced Airway Inflammation | Oral, 3 mg/kg | Suppressed bronchoconstriction and bronchial edema.[3] |
| GS-9973 | Mouse/Rat | Liver Fibrosis | Not specified | Attenuated liver fibrosis and HCC development.[4] |
Signaling Pathway
The diagram below illustrates the central role of Syk in immune receptor signaling. Upon receptor activation, Syk is recruited to Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and initiates a signaling cascade involving key downstream effectors such as PI3K/AKT, MAPK/ERK, and PLCγ, ultimately leading to cellular responses like proliferation, differentiation, and inflammatory mediator release.
Caption: A simplified diagram of the Syk signaling cascade.
Experimental Protocols
In Vivo Formulation of this compound
This protocol describes the preparation of a this compound solution suitable for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 50 mg of this compound in 1 mL of DMSO to get a 50 mg/mL stock. Ensure complete dissolution, using sonication if necessary.
-
Vehicle Preparation: The recommended vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Formulation: To prepare 1 mL of the final formulation at a concentration of 5 mg/mL, follow these steps: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 50 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly. e. The final concentration of this compound will be 5 mg/mL. The solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
Storage and Use: It is recommended to prepare the working solution fresh on the day of use. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
Administration of this compound in Rodent Models
The choice of administration route depends on the experimental design and the pharmacokinetic properties of the compound. Common routes for kinase inhibitors include oral (PO) and intraperitoneal (IP) injection.
a. Oral Administration (Gavage) Protocol for Mice
Materials:
-
This compound formulation
-
Animal gavage needles (20-22 gauge, 1-1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required volume of this compound formulation based on the animal's body weight and the desired dose (e.g., in mg/kg).
-
Animal Restraint: Properly restrain the mouse to prevent movement and ensure safe administration.
-
Gavage: a. Attach the gavage needle to the syringe containing the calculated dose. b. Gently insert the gavage needle into the mouse's esophagus and advance it into the stomach. c. Slowly administer the solution. d. Carefully withdraw the gavage needle.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.
b. Intraperitoneal (IP) Injection Protocol for Rats
Materials:
-
This compound formulation
-
Sterile needles (23-25 gauge)
-
Sterile syringes (1-3 mL)
-
70% ethanol
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required volume based on the rat's body weight and the target dose. The maximum recommended IP injection volume for rats is typically < 10 mL/kg.[5]
-
Animal Restraint: Restrain the rat securely, often with the handler placing the animal on its back with its head tilted slightly downwards.
-
Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum.[6]
-
Injection: a. Disinfect the injection site with 70% ethanol. b. Insert the needle at a 15-30 degree angle into the peritoneal cavity. c. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. d. Inject the solution slowly. e. Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Monitor the animal for any adverse effects post-injection.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vivo efficacy of a kinase inhibitor like this compound.
Caption: A typical workflow for preclinical in vivo studies.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the in vivo use of this compound. Researchers should note that while a specific formulation for this compound is available, optimal dosing, administration frequency, and efficacy will need to be determined empirically for each specific animal model and disease context. The information on other Syk inhibitors can provide a valuable starting point for these study designs. Adherence to proper animal handling and sterile techniques is crucial for the successful and ethical conduct of in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase SYK is a Potential Therapeutic Target for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.vt.edu [research.vt.edu]
Application Note & Protocol: Intracellular Phospho-Specific Flow Cytometry for Syk Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in intracellular signal transduction in hematopoietic cells.[1][2] It is a key mediator of signaling downstream of various cell surface receptors, including B cell receptors (BCR), Fc receptors (FcR), and integrins. Upon receptor engagement, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated through phosphorylation.[1][3] Activated, phosphorylated Syk (p-Syk) initiates a cascade of downstream signaling events that regulate diverse cellular responses such as proliferation, differentiation, phagocytosis, and inflammatory mediator release.[1][2]
Given its central role in immune cell function, aberrant Syk activity has been implicated in various autoimmune diseases, allergic reactions, and hematological malignancies.[4] This makes Syk a compelling therapeutic target for the development of novel inhibitors.[4][5] Intracellular phospho-specific flow cytometry, or "phospho-flow," is a powerful technique that allows for the quantitative measurement of protein phosphorylation at the single-cell level.[6][7] This method enables researchers to dissect complex signaling networks within heterogeneous cell populations, making it an invaluable tool for studying Syk activation and the efficacy of Syk inhibitors in relevant cell subsets.[8][9]
This application note provides a detailed protocol for the detection of intracellular phosphorylated Syk by flow cytometry, offering insights into experimental design, data analysis, and troubleshooting.
Principle of the Technique
Phospho-specific flow cytometry combines the principles of immunofluorescent staining and flow cytometric analysis to quantify the phosphorylation status of intracellular proteins. The workflow involves several key steps:
-
Cell Stimulation: Target cells are treated with a stimulus (e.g., receptor agonists, antibodies, or inhibitors) to induce or inhibit Syk phosphorylation.
-
Fixation: Cells are treated with a fixative, typically formaldehyde, to crosslink proteins and preserve the transient phosphorylation state of Syk.[10]
-
Permeabilization: The cell membrane is permeabilized, usually with methanol (B129727) or a detergent, to allow antibodies to access intracellular epitopes.[11] Methanol is often preferred for phospho-epitope detection.[10]
-
Immunostaining: Cells are incubated with a fluorochrome-conjugated antibody that specifically recognizes the phosphorylated form of Syk at a particular tyrosine residue (e.g., Y525/526 or Y348).[12][13] Simultaneously, cells can be stained with antibodies against cell surface markers to identify specific cell populations.
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer, where the fluorescence intensity of the anti-p-Syk antibody is measured for each cell, providing a quantitative readout of Syk phosphorylation.
Syk Signaling Pathway
The following diagram illustrates a simplified Syk signaling pathway, initiated by B cell receptor (BCR) engagement.
Caption: Simplified Syk signaling pathway downstream of the B cell receptor (BCR).
Experimental Workflow
The following diagram outlines the key steps in the intracellular phospho-specific flow cytometry protocol for Syk activity.
Caption: Experimental workflow for intracellular phospho-Syk flow cytometry.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
A. Materials and Reagents
-
Cells: Suspension cell line (e.g., Ramos, U937) or primary cells (e.g., PBMCs, splenocytes).
-
Cell Culture Medium: Appropriate for your cell type (e.g., RPMI-1640 + 10% FBS).
-
Stimulants: e.g., Goat F(ab')2 anti-human IgM (for B cells), Pervanadate (B1264367) solution.
-
Inhibitors (optional): Syk inhibitor (e.g., R406, the active metabolite of fostamatinib).[4]
-
Fixation Buffer: 1.5% - 4% Paraformaldehyde (PFA) in PBS.
-
Staining Buffer: PBS with 1-2% BSA or FBS.
-
Antibodies:
-
PE-conjugated anti-Phospho-Syk (e.g., Tyr525/526) antibody.[13]
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD19, CD20 for B cells).
-
Isotype control antibody corresponding to the anti-p-Syk antibody.
-
-
Equipment:
-
Flow cytometer.
-
Centrifuge.
-
Vortex mixer.
-
Ice bath.
-
37°C water bath or incubator.
-
B. Protocol Steps
-
Cell Preparation and Stimulation: a. Prepare a single-cell suspension at a concentration of 1-5 x 10^6 cells/mL in pre-warmed serum-free medium. b. Rest the cells for at least 30 minutes at 37°C. c. For inhibitor studies, pre-incubate cells with the Syk inhibitor or vehicle control for the desired time (e.g., 30-60 minutes) at 37°C. d. Add the stimulant (e.g., anti-IgM) and incubate at 37°C for the optimal time determined by a time-course experiment (typically 2-15 minutes). For a negative control, have an unstimulated sample. For a positive control, a potent, non-specific stimulus like pervanadate can be used. e. Immediately stop the stimulation by adding an equal volume of cold Fixation Buffer.
-
Fixation: a. Incubate the cells in the Fixation Buffer for 10-15 minutes at room temperature. b. Centrifuge the cells at 400-600 x g for 5 minutes at 4°C. c. Discard the supernatant.
-
Permeabilization: a. Resuspend the cell pellet by gently vortexing. b. While vortexing at a low speed, add 1 mL of ice-cold 100% methanol dropwise to the cell pellet. c. Incubate on ice or at -20°C for at least 30 minutes. This step is critical for exposing the phospho-epitope. Cells can often be stored at -20°C in methanol for an extended period.[14]
-
Staining: a. Wash the cells twice with 1-2 mL of Staining Buffer to remove the methanol. Centrifuge at 400-600 x g for 5 minutes at 4°C between washes. b. Resuspend the cell pellet in 100 µL of Staining Buffer. c. Add the fluorochrome-conjugated anti-p-Syk antibody and any cell surface marker antibodies at their pre-titrated optimal concentrations. d. Incubate for 30-60 minutes at room temperature, protected from light. e. Wash the cells once with 1-2 mL of Staining Buffer. f. Resuspend the final cell pellet in an appropriate volume of Staining Buffer (e.g., 300-500 µL) for flow cytometric analysis.
C. Controls
-
Unstimulated Control: Cells processed without the addition of a stimulant to establish baseline p-Syk levels.
-
Isotype Control: Cells stained with a matched isotype control antibody to determine non-specific antibody binding.
-
Positive Control: Cells treated with a potent, non-specific phosphatase inhibitor like pervanadate to induce maximal phosphorylation.
-
Fluorescence Minus One (FMO) Controls: Important for accurate gating in multicolor panels.
Data Presentation and Analysis
Quantitative data from phospho-flow experiments should be clearly structured for comparison. Data can be presented as the percentage of p-Syk positive cells or the median fluorescence intensity (MFI) of the p-Syk signal.
Table 1: Baseline and Stimulated Syk Phosphorylation in Different Cell Populations
| Cell Type | Condition | % p-Syk Positive (Mean ± SD) | p-Syk MFI (Mean ± SD) |
| B Cells (CD19+) | Unstimulated | 2.5 ± 0.8 | 150 ± 25 |
| Stimulated (anti-IgM) | 85.2 ± 5.6 | 2500 ± 310 | |
| Monocytes (CD14+) | Unstimulated | 1.8 ± 0.5 | 120 ± 20 |
| Stimulated (anti-IgM) | 3.1 ± 1.1 | 160 ± 30 |
Table 2: Effect of a Syk Inhibitor on anti-IgM-induced Syk Phosphorylation in B Cells
| Inhibitor Conc. | % p-Syk Positive (Mean ± SD) | p-Syk MFI (Mean ± SD) | % Inhibition |
| Vehicle Control | 84.5 ± 6.1 | 2450 ± 280 | 0% |
| 10 nM | 65.3 ± 4.9 | 1800 ± 210 | 26.5% |
| 100 nM | 20.1 ± 3.5 | 650 ± 90 | 76.2% |
| 1 µM | 5.2 ± 1.5 | 250 ± 45 | 93.9% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining | - Incomplete removal of methanol.- Non-specific antibody binding.- Inadequate blocking. | - Ensure thorough washing after permeabilization.- Titrate antibody to optimal concentration.- Use an isotype control.- Include a blocking step with serum from the host species of the secondary antibody if using indirect staining. |
| Low or no p-Syk signal | - Inefficient stimulation.- Phosphatase activity after stimulation.- Ineffective permeabilization.- Antibody clone does not recognize the specific phospho-epitope. | - Optimize stimulation time and concentration.- Immediately fix cells after stimulation.- Ensure methanol is ice-cold and incubation is sufficient.- Use a validated antibody known to work for flow cytometry.[15]- Run a positive control (e.g., pervanadate stimulation). |
| Poor cell viability/high debris | - Harsh vortexing.- Over-fixation. | - Gently resuspend cell pellets by flicking the tube.- Optimize fixation time and PFA concentration. |
| Loss of surface marker staining | - Some epitopes are sensitive to methanol or PFA. | - Stain for sensitive surface markers before the fixation/permeabilization steps.- Test different fixation/permeabilization kits.[11] |
Conclusion
Intracellular phospho-specific flow cytometry is a robust and highly informative method for investigating Syk signaling at the single-cell level. It provides quantitative data on the activation state of Syk in distinct cell populations, making it an essential tool for basic research into immune cell signaling and for the preclinical and clinical evaluation of Syk-targeting therapeutics. Careful optimization of stimulation conditions, fixation, permeabilization, and antibody staining is crucial for obtaining reliable and reproducible results.
References
- 1. Syk Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk Activation in Circulating and Tissue Innate Immune Cells in Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometric Analysis of Kinase Signaling Cascades | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Phospho-Syk (Tyr348) Monoclonal Antibody (moch1ct), PE (12-9014-42) [thermofisher.com]
- 13. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (PE Conjugate) | Cell Signaling Technology [cellsignal.com]
- 14. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]
- 15. healthywrites.com [healthywrites.com]
Troubleshooting & Optimization
Syk-IN-1 solubility issues in aqueous culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Syk-IN-1 in experimental settings. This guide addresses common challenges, particularly those related to the inhibitor's solubility in aqueous culture media, and offers detailed troubleshooting protocols and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase. Syk is a crucial component of signal transduction pathways downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors. By binding to the ATP-binding site of Syk, this compound inhibits its phosphorylation and activation, thereby disrupting downstream signaling cascades involved in cellular proliferation, differentiation, and survival.[1]
Q2: Why does this compound precipitate in my aqueous culture media?
Like many small molecule kinase inhibitors, this compound has limited solubility in aqueous solutions.[1] Precipitation in cell culture media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The inherent chemical properties of this compound make it poorly soluble in water-based solutions like cell culture media.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will cause it to precipitate.
-
Improper Dilution: Rapidly diluting a concentrated DMSO stock solution directly into the aqueous medium can create localized high concentrations, leading to precipitation.
-
Low Temperature: The temperature of the culture medium can affect the solubility of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is 100% Dimethyl Sulfoxide (DMSO).[1] It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Q4: How should I properly store this compound and its stock solutions?
To maintain the integrity of this compound, proper storage is essential:
-
Solid Compound: Store the solid form of this compound at -20°C.
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. For long-term storage, keep these aliquots at -80°C. For short-term use, -20°C is acceptable.[1]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting common problems encountered when using this compound in aqueous cell culture media.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in media | The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO added to the culture. 2. Perform serial dilutions in pre-warmed (37°C) culture medium. Add the this compound stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing. 3. Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[1] |
| Inconsistent or no observable effect of the inhibitor | 1. Precipitation of the compound, leading to a lower effective concentration. 2. Degradation of the compound due to improper storage or handling. 3. The cell line may have low or no expression of Syk. | 1. Visually inspect the culture for any signs of precipitation. If present, optimize the solubilization protocol as described above. 2. Prepare fresh stock solutions from solid this compound. Avoid repeated freeze-thaw cycles of stock solutions.[1] 3. Confirm Syk protein expression in your cell line using Western blot or other appropriate methods before initiating experiments. |
| Cell toxicity observed even at low inhibitor concentrations | Cytotoxicity caused by the solvent (DMSO). | Determine the maximum tolerable DMSO concentration for your specific cell line by performing a vehicle control experiment (treating cells with the same concentrations of DMSO used to deliver the inhibitor). Ensure the final DMSO concentration in your experiments remains below this threshold, typically below 0.5%.[1] |
Quantitative Data
Precise quantitative data for this compound solubility in various aqueous culture media is not extensively documented. However, the following table summarizes key solubility and potency information. Researchers should empirically determine the optimal working concentrations and solubilization methods for their specific experimental setup.
| Parameter | Value | Solvent/Conditions |
| Stock Solution Solubility | ≥ 100 mg/mL | DMSO (with sonication) |
| Recommended Final DMSO Concentration in Media | < 0.5% | Aqueous Cell Culture Media |
| Biochemical IC50 | 35 nM | Against purified Syk enzyme |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions for use in cell culture experiments.
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM) in DMSO:
-
Equilibrate the solid this compound and anhydrous DMSO to room temperature.
-
Calculate the required mass of this compound and volume of DMSO to achieve the desired concentration.
-
Add the DMSO to the solid compound.
-
Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., 37°C) or brief sonication can aid in solubilization.
-
Visually confirm that no solid particles remain.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Crucially, add the this compound stock or intermediate dilutions dropwise to the medium while gently mixing. This gradual dilution helps prevent precipitation.
-
Ensure the final DMSO concentration in the culture wells remains below the cytotoxic level for your cells (typically <0.5%).
-
Protocol 2: Cell Viability (WST-1) Assay to Assess this compound Efficacy
This protocol provides a general method for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1. Include a vehicle control (medium with the same final concentration of DMSO). Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]
Visualizations
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solubilization
Caption: Recommended workflow for preparing this compound for cell culture experiments.
Troubleshooting Logic for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
How to prevent Syk-IN-1 precipitation in experiments
Welcome to the technical support center for Syk-IN--1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Syk-IN-1 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of compound precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge that can significantly impact experimental outcomes. This guide provides solutions to address and prevent this issue.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Culture Media | Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions such as cell culture media.[1] | Prepare a High-Concentration Stock Solution in 100% DMSO: Dissolve this compound in pure DMSO to create a concentrated stock solution.[1] Proper Dilution Technique: For working concentrations, dilute the DMSO stock solution in pre-warmed (37°C) culture medium and mix thoroughly before adding to the cells.[1] Control Final DMSO Concentration: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1] |
| Inconsistent or No Effect of this compound | Compound Instability/Degradation: The this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles.[1] Precipitation Out of Solution: The compound may have precipitated out of the working solution, reducing its effective concentration. | Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] Aliquot and Store Properly: Aliquot the stock solution and store at -80°C for long-term use (up to 6 months) and -20°C for short-term use (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.[1][2] Visually Inspect for Precipitates: Before use, visually inspect the stock and working solutions for any signs of precipitation. If precipitates are observed, gently warm the solution and vortex to redissolve. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), with a reported half-maximal inhibitory concentration (IC50) of 35 nM.[2][3][4] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR) and Fc receptors, which are essential in the immune response.[1][3][5] By binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling pathways.[1][5]
Q2: What are the recommended storage conditions for this compound?
A2: Solid this compound should be stored at -20°C for the long term.[6] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and alcohol.[6] For cell culture experiments, preparing a high-concentration stock solution in 100% DMSO is recommended.[1]
Quantitative Data Summary
The following table summarizes the solubility and potency of this compound.
| Parameter | Value | Reference |
| Biochemical IC50 | 35 nM | [2][4] |
| Solubility | DMSO and Alcohol | [6] |
| Recommended Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [2] |
Experimental Protocols
Protocol for Preparing and Using this compound Working Solutions to Prevent Precipitation
This protocol provides a step-by-step guide for the preparation and use of this compound in cell-based assays, with a focus on preventing precipitation.
-
Stock Solution Preparation:
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the solid this compound in 100% DMSO.
-
Ensure the compound is completely dissolved by vortexing. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
-
Preparation of Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution directly into the pre-warmed culture medium to the final desired concentration. It is crucial to add the small volume of DMSO stock to the larger volume of media while gently vortexing or mixing to ensure rapid and uniform dispersion.
-
Visually inspect the working solution to ensure there is no precipitate.
-
-
Cell Treatment:
-
Add the freshly prepared this compound working solution to the cells.
-
Ensure the final concentration of DMSO in the cell culture is below 0.5% to avoid solvent-induced toxicity.[1]
-
Visualizations
Caption: Workflow for preparing and using this compound to prevent precipitation.
Caption: Simplified signaling pathway showing the role of Syk and its inhibition by this compound.
References
Technical Support Center: Managing and Identifying Syk-IN-1 Induced Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on managing and identifying potential cytotoxicity associated with the use of Syk-IN-1, a potent Spleen Tyrosine Kinase (Syk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), with a reported half-maximal inhibitory concentration (IC50) of 35 nM.[1][2] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[2][3] By binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and subsequent activation, which in turn disrupts downstream signaling pathways.[3]
Q2: Why am I observing cytotoxicity with this compound in my experiments?
While this compound is selective for Syk, like many kinase inhibitors, it can exhibit off-target effects at higher concentrations, leading to cytotoxicity.[4] It is also possible that the observed cytotoxicity is an on-target effect, where the inhibition of Syk itself leads to cell death in certain cell types that are highly dependent on Syk signaling for survival.[5] Additionally, factors such as solvent (DMSO) toxicity, compound instability, or the specific sensitivity of the cell line can contribute to cytotoxicity.[3]
Q3: What is the difference between on-target and off-target cytotoxicity?
-
On-target cytotoxicity is cell death resulting from the intended inhibition of Syk. This is more likely to occur in cell lines where the Syk signaling pathway is a key driver of survival and proliferation.
-
Off-target cytotoxicity is cell death caused by the inhibitor binding to and affecting other unintended kinases or cellular proteins. This is often observed at higher concentrations of the inhibitor.[4]
Q4: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on- and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a structurally unrelated Syk inhibitor: If a different Syk inhibitor with a distinct chemical structure produces a similar cytotoxic effect at a comparable effective concentration for Syk inhibition, it is more likely an on-target effect.
-
Syk knockdown or knockout models: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Syk expression can be very informative. If Syk-deficient cells become resistant to this compound-induced cytotoxicity, it strongly indicates an on-target mechanism.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of Syk in your cells could rescue them from the cytotoxic effects of this compound, confirming an on-target mechanism.
-
Kinome profiling: Performing a kinase selectivity screen can identify other kinases that are inhibited by this compound at the concentrations you are using, helping to identify potential off-targets.
Q5: What are some signs of cellular stress in response to this compound treatment?
Cells can respond to treatment with kinase inhibitors by activating stress response pathways. Some indicators of cellular stress include:
-
Increased expression of stress-related proteins such as those involved in the unfolded protein response (UPR) or heat shock proteins.
-
Activation of stress-activated protein kinases (SAPKs) like JNK and p38.[6]
-
Induction of the integrated stress response (ISR), which can be initiated by some ATP-competitive kinase inhibitors.[7][8]
-
Generation of reactive oxygen species (ROS).[9]
Q6: How should I prepare and store this compound to maintain its stability?
Proper handling and storage are critical for the stability and efficacy of this compound.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[3][10]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Storage: For long-term storage, keep the aliquots at -80°C (up to 6 months). For short-term storage, -20°C is suitable (up to 1 month).[1][10]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| Cell line is highly sensitive to Syk inhibition. | Confirm that the cytotoxicity is on-target by using a second, structurally different Syk inhibitor or by performing Syk knockdown experiments. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is low (typically <0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours. |
| Incorrect concentration calculation. | Double-check all calculations for dilutions and final concentrations. |
Issue 2: Inconsistent results or high variability between experiments.
| Possible Cause | Recommended Solution |
| Poor solubility of this compound in culture media. | Prepare working dilutions by adding the DMSO stock to pre-warmed (37°C) culture medium and vortexing gently before adding to the cells.[3] Visually inspect for any precipitation. |
| Variations in cell culture conditions. | Standardize cell passage number, seeding density, and ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions. |
| Edge effects in multi-well plates. | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS. |
Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison. Below are templates for presenting cytotoxicity and Syk inhibition data.
Table 1: Cytotoxicity of Syk Inhibitors in Various Cell Lines
| Cell Line | Syk Inhibitor | Incubation Time (hours) | CC50 (µM) | Assay Method |
| Cell Line A | This compound | 48 | User-determined | MTT |
| Cell Line B | This compound | 48 | User-determined | LDH Release |
| SH-SY5Y | BAY 61-3606 | 48 | ~0.1-0.6 | MTT[11] |
| SH-SY5Y | R406 | 48 | ~0.8-1.0 | MTT[11] |
| Bone Marrow Cells | This compound | 96 | 9.02 | [3H]-thymidine incorporation[2] |
CC50 (50% cytotoxic concentration) should be empirically determined for each cell line.
Table 2: Inhibition of Syk Phosphorylation by this compound
| Cell Line | Treatment | Incubation Time | p-Syk (Tyr525/526) Level (Relative to Total Syk) | Method |
| Cell Line A | Vehicle (DMSO) | 2 hours | 1.0 | Western Blot |
| Cell Line A | This compound (1 µM) | 2 hours | User-determined | Western Blot |
| Cell Line A | This compound (10 µM) | 2 hours | User-determined | Western Blot |
Experimental Protocols
Protocol 1: Determining the CC50 of this compound using an MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[12]
-
Flow cytometry tubes
-
Cold PBS
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells once with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[12]
Protocol 3: Monitoring Syk Pathway Inhibition by Western Blot
This protocol allows for the detection of the phosphorylation status of Syk to confirm target engagement.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[14][15]
-
Primary antibodies (anti-phospho-Syk (Tyr525/526) and anti-total Syk)[16][17]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound. Wash with ice-cold PBS and lyse in buffer containing phosphatase inhibitors.[18][19]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Syk antibody overnight at 4°C.[16]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total Syk antibody to normalize the phospho-signal.
Visualizations
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Caption: A general workflow for the assessment of this compound induced cytotoxicity.
Caption: Logical workflow to distinguish between on- and off-target cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 5. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS, stress‐activated kinases and stress signaling in cancer | EMBO Reports [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the integrated stress response by inhibitors of its kinases. [repository.cam.ac.uk]
- 9. portlandpress.com [portlandpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Technical Support Center: Understanding and Overcoming Cell Line Resistance to Syk Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to Spleen Tyrosine Kinase (Syk) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Spleen Tyrosine Kinase (Syk) and why is it a therapeutic target?
Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in signal transduction for various immune cells, including B cells, mast cells, and neutrophils.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[2][3][4] In certain hematological malignancies, such as Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL), cancer cells can become dependent on Syk-mediated signaling for their growth and survival, making Syk a promising therapeutic target.[5][6][7]
Q2: What are the common mechanisms of resistance to Syk inhibitors observed in cell lines?
Cell lines can develop resistance to Syk inhibitors through several mechanisms, which can be broadly categorized as either primary (pre-existing) or acquired (developed after treatment).[8][9] The most frequently observed mechanisms include:
-
Activation of Bypass Signaling Pathways: This is a primary mechanism where cancer cells activate alternative signaling pathways to circumvent the Syk blockade. The most prominent example is the hyperactivation of the RAS/MAPK/ERK signaling pathway.[5][6][10][11] Mutations in genes like NRAS, KRAS, or PTPN11 can lead to constitutive activation of this pathway, rendering cells less dependent on Syk.[5][12]
-
Upregulation of Inflammatory Signaling: Recent studies have shown that entospletinib-resistant AML cells exhibit an enrichment of inflammatory response genes and increased TNFα signaling via the NF-κB pathway.[13]
-
Target Gene Modifications: While rare for Syk itself, secondary mutations within the kinase domain of the target protein are a common resistance mechanism for many kinase inhibitors.[8][14][15] These mutations can prevent the inhibitor from binding effectively while still allowing the kinase to function.[15]
-
Gene Amplification: Overexpression of the target kinase, in this case, Syk, due to gene amplification can also lead to resistance by increasing the amount of target protein to a level that "out-competes" the inhibitor.[8][9]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[16][17]
Q3: What are some strategies to overcome or mitigate resistance to Syk inhibitors?
Several strategies are being explored to combat resistance:
-
Combination Therapy: The most promising approach is to combine Syk inhibitors with inhibitors of the identified bypass pathways. For example, combining a Syk inhibitor with a MEK inhibitor has shown synergistic effects in overcoming RAS/MAPK-mediated resistance in AML models.[5][10][11]
-
Dual-Target Inhibitors: Developing inhibitors that target both Syk and key components of resistance pathways can be effective. Cerdulatinib (B612036), a dual Syk/JAK inhibitor, has demonstrated the ability to overcome microenvironment-mediated protection and resistance to other BCR pathway inhibitors like ibrutinib (B1684441).[7][18][19]
-
Novel Inhibitors: The development of next-generation Syk inhibitors that can bind to mutant forms of the kinase or have different binding modes may help overcome resistance due to target gene modifications.[20]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Syk inhibitors.
Issue 1: My cell line shows little to no response to the Syk inhibitor (High IC50 value).
-
Possible Cause 1: Innate Resistance. The cell line may have pre-existing (innate) resistance to the Syk inhibitor. This is often due to underlying genetic alterations.
-
Troubleshooting Steps:
-
Check for RAS/MAPK Pathway Activation: Perform a western blot to analyze the phosphorylation status of key downstream proteins like MEK and ERK. Constitutive phosphorylation in the absence of the inhibitor may indicate pathway activation.
-
Sequence Key Genes: Sequence genes known to activate the RAS/MAPK pathway, such as NRAS, KRAS, BRAF, and PTPN11, to check for activating mutations.[5][12]
-
Test a Combination: If RAS/MAPK activation is confirmed, test the Syk inhibitor in combination with a MEK inhibitor (e.g., trametinib, mirdametinib) to see if sensitivity can be restored.[5]
-
-
-
Possible Cause 2: Incorrect Inhibitor Concentration or Inactivity. The inhibitor concentration may be too low, or the compound may have degraded.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of inhibitor concentrations (e.g., from 1 nM to 20 µM) to accurately determine the IC50 value for your specific cell line.[21][22]
-
Confirm Compound Integrity: Prepare a fresh stock of the inhibitor from powder. Ensure proper storage conditions (typically at -20°C or -80°C, protected from light and moisture) and minimize freeze-thaw cycles by preparing single-use aliquots.[21]
-
Use a Positive Control: Test the inhibitor on a known sensitive cell line (e.g., MV4-11, MOLM-14 for entospletinib) to confirm its activity.[6][12]
-
-
Issue 2: My cell line initially responded to the Syk inhibitor but has now become resistant.
-
Possible Cause: Acquired Resistance. The cells have likely developed one or more resistance mechanisms due to the selective pressure of the drug.
-
Troubleshooting Steps:
-
Establish and Characterize the Resistant Line: Formally establish the resistant cell line by continuous culture in the presence of the inhibitor (see Experimental Protocol 1).
-
Compare to Parental Line: Perform a comparative analysis between the resistant and the parental (sensitive) cell lines.
-
IC50 Shift: Confirm the degree of resistance by re-calculating the IC50 value. A significant shift indicates acquired resistance.[5]
-
Western Blot Analysis: Check for upregulation of bypass pathways (e.g., p-ERK, p-AKT) in the resistant line compared to the parental line.[5][6]
-
RNA Sequencing: Perform RNA-seq to identify differentially expressed genes, which may reveal upregulation of resistance-associated pathways like RAS/MAPK or inflammatory signaling.[6][13]
-
-
Test for Cross-Resistance: Determine if the cells are resistant to other structurally different Syk inhibitors (e.g., PRT062607, fostamatinib).[5] This can help determine if the resistance mechanism is specific to the inhibitor's chemical scaffold or targets the Syk pathway more broadly.
-
-
Issue 3: I am observing inconsistent results or off-target effects.
-
Possible Cause 1: Inhibitor Precipitation. Small molecule inhibitors can have limited solubility in aqueous cell culture media, especially at higher concentrations.[23]
-
Troubleshooting Steps:
-
Prepare High-Concentration Stock: Make a concentrated stock solution in a suitable solvent like DMSO (e.g., 10-20 mM).[24]
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic for your cells (typically ≤0.1%).
-
Visual Inspection: Visually inspect the culture wells for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider lowering the working concentration or using a different solubilizing agent if compatible with your experiment.
-
-
-
Possible Cause 2: Off-Target Kinase Inhibition. At higher concentrations, most kinase inhibitors can affect kinases other than their primary target.[21]
-
Troubleshooting Steps:
-
Consult Selectivity Data: Review the kinase selectivity profile for your specific inhibitor. For example, Syk Inhibitor II is highly selective for Syk (IC50 ~41 nM) but can inhibit other kinases like PKCε and ZAP-70 at micromolar concentrations.[24]
-
Use the Lowest Effective Concentration: Perform experiments using a concentration that is as close as possible to the IC50 for Syk to minimize off-target effects.
-
Use a Structurally Different Inhibitor: Confirm key findings using a second, structurally unrelated Syk inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[21]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of various Syk inhibitors in sensitive and resistant cell lines as reported in the literature.
Table 1: IC50 Values of Entospletinib in AML Cell Lines
| Cell Line | RAS Status | PTPN11 Status | Entospletinib IC50 (µM) | Resistance Status | Reference |
| MV4-11 | Wildtype | Wildtype | 0.5 | Sensitive | [5] |
| MV4-11 Res | Wildtype | Wildtype | 7.5 | Acquired Resistant | [5] |
| MOLM-14 | Wildtype | Wildtype | ~0.1 | Sensitive | [6] |
| NOMO-1 | NRAS Mutant | Wildtype | >10 | Innately Resistant | [5][12] |
| THP-1 | NRAS Mutant | Wildtype | >10 | Innately Resistant | [5] |
| U937 | Wildtype | PTPN11 Mutant | >10 | Innately Resistant | [5][12] |
Table 2: IC50 Values of Various Syk Inhibitors
| Inhibitor | Target(s) | Cell-Free IC50 | Notes | Reference(s) |
| Entospletinib | Syk | 7.1 nM | Orally available, selective Syk inhibitor. | [12] |
| PRT062607 | Syk | 1-2 nM | Highly selective for Syk over other kinases. | [25][26] |
| Fostamatinib (B613848) | Syk | 41 nM | Prodrug of R406. Also shows activity against TAM kinases (AXL, MERTK). | [27] |
| Cerdulatinib | Syk/JAK | Syk: 8 nM | Dual inhibitor of Syk and Janus kinases (JAK). | [7][18] |
| Syk Inhibitor II | Syk | 41 nM | Cell-permeable, ATP-competitive inhibitor. | [24] |
Experimental Protocols
Protocol 1: Generation of Acquired Syk Inhibitor-Resistant Cell Lines
This protocol describes a general method for developing resistant cell lines through continuous, long-term exposure to an inhibitor.[5][6][28][29][30]
-
Determine Initial IC50: First, accurately determine the half-maximal inhibitory concentration (IC50) of the Syk inhibitor for the parental cell line using a cell viability assay (see Protocol 3).
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing the Syk inhibitor at a low concentration, typically IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[31]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the inhibitor concentration by approximately 1.5- to 2-fold.[29]
-
Iterative Process: Repeat the dose escalation process. Culture the cells at each new concentration until their growth rate recovers. This process can take several months (e.g., 3-6 months).[6][32]
-
Cryopreservation: At each successful dose escalation step, cryopreserve a stock of the cells. This provides a backup in case the cells die at a higher concentration.[28][29][31]
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 µM, or at least 10-fold higher than the initial IC50).
-
Characterization and Maintenance: Once established, the resistant cell line should be maintained in culture medium containing the final concentration of the inhibitor to ensure the resistant phenotype is not lost. Periodically re-confirm the IC50 to monitor the stability of the resistance.
Protocol 2: Western Blot Analysis of Syk Pathway Activation
This protocol is for assessing the phosphorylation status of Syk and its downstream effectors like AKT and ERK.[5][21][23]
-
Cell Treatment and Lysis:
-
Seed cells and allow them to reach the desired confluency.
-
Treat cells with the Syk inhibitor or vehicle (e.g., DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the protein of interest (e.g., phospho-Syk (Tyr525/526), phospho-AKT (Ser473), phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., total Syk, total AKT, total ERK) and a loading control like GAPDH or β-actin.
-
Protocol 3: Cell Viability Assay (e.g., using WST-1 or CCK-8)
This protocol is for determining the IC50 of an inhibitor.[23][30]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight if applicable.
-
Inhibitor Preparation and Treatment:
-
Prepare serial dilutions of the Syk inhibitor in cell culture medium. A typical range might be 0.001 µM to 20 µM.[22][33]
-
Include a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[22][33]
-
Viability Reagent Addition: Add the cell viability reagent (e.g., WST-1, CCK-8) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to Syk inhibitor resistance.
Caption: Canonical Syk signaling pathway downstream of the B-cell receptor (BCR).
Caption: Resistance via activation of the RAS/MAPK/ERK bypass pathway.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The dual Syk/JAK inhibitor cerdulatinib antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. | Broad Institute [broadinstitute.org]
- 11. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inflammatory signaling pathways play a role in SYK inhibitor resistant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annexpublishers.com [annexpublishers.com]
- 15. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Spleen Tyrosine Kinase Inhibitor, Entospletinib (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Spleen Tyrosine Kinase Inhibitor, Entospletinib (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: Cerdulatinib, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Syk-IN-1 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Syk-IN-1, a potent Spleen Tyrosine Kinase (Syk) inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[1] By binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.[2] It has a reported half-maximal inhibitory concentration (IC50) of 35 nM in biochemical assays.[2]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily impacts signaling pathways dependent on Syk activity. These include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2] Inhibition of Syk by this compound leads to a reduction in the activation of these pathways, which can consequently affect cell survival, proliferation, and differentiation.[2]
Q3: Why is it critical to optimize the concentration of this compound?
While this compound is a selective inhibitor, like many kinase inhibitors, it can exhibit off-target effects at higher concentrations. This means it may inhibit other kinases or cellular proteins, leading to unintended biological consequences and potentially confounding experimental results. Therefore, it is crucial to perform dose-response experiments to identify the optimal concentration that effectively inhibits Syk without causing significant off-target effects.
Q4: What are the known off-target effects of this compound?
Q5: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for validating your findings. Here are several strategies:
-
Use a Structurally Unrelated Syk Inhibitor: Compare the effects of this compound with another Syk inhibitor that has a different chemical structure. If both inhibitors produce the same phenotype at concentrations relevant to their respective Syk IC50 values, the effect is more likely to be on-target.
-
Rescue Experiments: If the observed phenotype is due to Syk inhibition, you may be able to "rescue" the effect by introducing a constitutively active form of Syk or a downstream effector that bypasses the need for Syk activity.
-
Syk Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Syk expression. If Syk-deficient cells exhibit a similar phenotype to cells treated with this compound, it supports an on-target mechanism.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. | Prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot the stock solution for single use and store at -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles. |
| Inhibitor Precipitation: this compound has limited solubility in aqueous solutions and may precipitate in cell culture media, especially at high concentrations. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in pre-warmed (37°C) culture medium and mix thoroughly before adding to cells. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitate. | |
| Suboptimal Concentration: The concentration used may be too low to effectively inhibit Syk in your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration range. Use a positive control for Syk activation to ensure the pathway is active in your system. | |
| High background in Western blots for phospho-Syk | Suboptimal Antibody Dilution: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. | Titrate the primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background. |
| Insufficient Washing: Inadequate washing can result in high background. | Increase the number and/or duration of washing steps with an appropriate buffer (e.g., TBST) after both primary and secondary antibody incubations. | |
| Inefficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding. | Try different blocking agents (e.g., 5% BSA or non-fat dry milk in TBST) and optimize the blocking time. | |
| Variable IC50 values between experiments | Different Assay Durations: The incubation time with this compound can significantly impact the calculated IC50 value. | Standardize the incubation time for your cell viability and functional assays across all experiments. |
| Inconsistent Cell Seeding Density: The initial number of cells plated can affect their growth rate and sensitivity to the inhibitor. | Optimize and maintain a consistent cell seeding density for all experiments. | |
| Different Assay Methods: Different viability assays (e.g., MTT, WST-1, CellTiter-Glo) measure different cellular parameters and can yield varying IC50 values. | Use the same cell viability assay method consistently throughout your study. |
Data Presentation
Table 1: In Vitro Potency of this compound and Other Selected Syk Inhibitors
| Inhibitor | Target | IC50 / EC50 | Assay Type | Reference |
| This compound | Syk | 35 nM | Biochemical Assay | [2] |
| Fostamatinib (R406) | Syk | 41 nM | Biochemical Assay | [3] |
| P505-15 (PRT062607) | Syk | 1-2 nM | Biochemical Assay | [3] |
| Syk Inhibitor II | Syk | 41 nM | Biochemical Assay | [4] |
| BAY 61-3606 | Syk | 10 nM | Biochemical Assay | [4] |
Table 2: Cellular Activity of this compound and Other Syk Inhibitors
| Inhibitor | Cell Line / Assay | IC50 / EC50 | Reference |
| This compound | Bone marrow cells (cytotoxicity) | 9020 nM | [5] |
| Fostamatinib (R406) | P. falciparum-infected Red Blood Cells | > other tested inhibitors | [6] |
| P505-15 (PRT062607) | P. falciparum-infected Red Blood Cells | 0.64 µM | [3] |
| Syk Inhibitor II | P. falciparum-infected Red Blood Cells | 1.72 µM | [3] |
| BAY 61-3606 | Neuroblastoma Cell Lines | Effective at reducing cell viability | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Syk Phosphorylation
This protocol details the steps to assess the inhibition of Syk activity by measuring the phosphorylation status of Syk at Tyr525/526.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total Syk
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer with inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Syk.
-
Densitometry Analysis: Quantify the band intensities for phospho-Syk and total Syk. Calculate the ratio of phospho-Syk to total Syk to determine the level of inhibition.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic concentration 50 (CC50) of this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the cells and include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the CC50 value.
Protocol 3: Kinase Selectivity Profiling
To identify potential off-targets of this compound, a kinase selectivity profiling service is recommended.
Methodology:
-
Select a Service Provider: Choose a contract research organization (CRO) that offers a broad kinase panel screen (e.g., >300 kinases).
-
Determine this compound Concentrations: Based on your CC50 data, select concentrations for screening. It is advisable to test a concentration near the CC50 and a lower, on-target concentration (e.g., 10- to 100-fold above the Syk IC50).
-
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase at the tested concentrations. Analyze this data to identify any kinases that are significantly inhibited, especially at the higher concentration. For any significant hits, it is recommended to determine the full IC50 curve.
Mandatory Visualization
References
Technical Support Center: Troubleshooting High Background on Phospho-Syk Western Blots
Welcome to the technical support center for troubleshooting high background on phospho-Syk western blots. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the immunodetection of phosphorylated Spleen Tyrosine Kinase (Syk).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background on a phospho-Syk western blot?
High background on a phospho-Syk western blot can manifest as a general haze across the membrane or as multiple non-specific bands, obscuring the specific signal of your protein of interest.[1] The most frequent culprits include:
-
Insufficient Blocking: Inadequate blocking of the membrane allows for non-specific binding of the primary and/or secondary antibodies.[1][2]
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody is a classic cause of high background.[1][2]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, leading to background noise.[1][3]
-
Improper Blocking Agent for Phospho-Proteins: Using non-fat dry milk as a blocking agent can be problematic for phospho-specific antibodies, as milk contains casein, a phosphoprotein that can cross-react with the antibody.[4][5][6][7]
-
Contaminated Buffers or Reagents: Microbial growth or contamination in buffers can contribute to a speckled or uneven background.[8]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[1][3][5]
-
Overexposure: Excessively long exposure times during signal detection can amplify background noise.[2]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific high background issues.
Issue 1: Uniform High Background Across the Entire Blot
A consistent dark background across the membrane often points to issues with blocking, antibody concentrations, or washing steps.
Possible Cause & Solution
| Possible Cause | Recommended Solution | Key Considerations |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2][9] Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA).[2][9] Switch to a different blocking agent; for phospho-antibodies, Bovine Serum Albumin (BSA) is generally preferred over non-fat milk.[1][6][10] | For phospho-Syk detection, it is highly recommended to use BSA as the blocking agent to avoid cross-reactivity with phosphoproteins present in milk.[4][5] |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions.[1][11][12] | A dot blot can be a quick and effective method to optimize antibody concentrations without running multiple full western blots.[11][12][13] |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody concentration. A common starting point is a 1:5,000 to 1:20,000 dilution.[13] Run a control blot with only the secondary antibody to check for non-specific binding.[4][5] | If the secondary antibody alone gives a high background, consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[4] |
| Insufficient Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[1][2] Ensure an adequate volume of wash buffer is used to fully submerge the membrane with gentle agitation.[2][3][14] Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer to help reduce non-specific binding.[1][2] | Using Tris-buffered saline (TBS) with Tween-20 (TBS-T) may yield a stronger signal compared to phosphate-buffered saline (PBS) for phosphorylated targets.[6] |
| Overexposure | Reduce the film exposure time or the image acquisition time on a digital imager.[2][13] | If the signal for your band of interest is also weak, you may need to optimize other parameters before reducing the exposure time. |
Experimental Protocols
Protocol 1: Optimized Blocking and Antibody Incubation for Phospho-Syk
This protocol is designed to minimize background when detecting phosphorylated Syk.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).
-
Primary Antibody Dilution Buffer: 5% BSA in TBS-T.
-
Phospho-Syk primary antibody.
-
HRP-conjugated secondary antibody.
-
Wash Buffer: TBS-T.
-
Chemiluminescent substrate.
Procedure:
-
Blocking:
-
After protein transfer, wash the membrane briefly with TBS-T.
-
Incubate the membrane in Blocking Buffer for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the phospho-Syk primary antibody in the Primary Antibody Dilution Buffer to the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane with Wash Buffer for 4 x 10 minutes at room temperature with vigorous agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane with Wash Buffer for 5 x 5 minutes at room temperature with vigorous agitation.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using film or a digital imager, starting with a short exposure time.
-
Protocol 2: Dot Blot for Antibody Optimization
A dot blot is a rapid method to determine the optimal primary and secondary antibody concentrations.[3][11][12]
Materials:
-
Nitrocellulose or PVDF membrane strips (1 cm x 8 cm).
-
Cell lysate containing phospho-Syk.
-
Serial dilutions of primary antibody.
-
Serial dilutions of secondary antibody.
-
Blocking Buffer (5% BSA in TBS-T).
-
Wash Buffer (TBS-T).
Procedure:
-
Antigen Application:
-
On a dry membrane strip, spot 1-2 µL of your cell lysate at various dilutions. Let the spots dry completely.
-
-
Blocking:
-
Block the membrane strips in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate each strip with a different dilution of the primary antibody for 1 hour at room temperature.[15]
-
-
Washing:
-
Wash the strips 3 x 5 minutes with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Incubate the strips with the secondary antibody for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Wash the strips 3 x 5 minutes with Wash Buffer.
-
Proceed with chemiluminescent detection. The optimal antibody concentration will produce a strong signal on the lysate spot with minimal background on the membrane.
-
Visualizations
Syk Signaling Pathway Overview
Caption: Overview of B-Cell Receptor (BCR) mediated Syk activation.
Western Blot Workflow for Phospho-Syk Detection
Caption: Key steps in the western blot workflow for phospho-Syk.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background.
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. Western Blot Background - Get Rid of the Big Black Box - Advansta Inc. [advansta.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. inventbiotech.com [inventbiotech.com]
- 8. agrisera.com [agrisera.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. bio-rad.com [bio-rad.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Why are my IC50 values for Syk-IN-1 variable?
Welcome to the technical support center for Syk-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable IC50 values for this compound. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune cell receptors, such as B-cell receptors (BCR) and Fc receptors.[1] By binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling pathways.[1] This makes it a valuable tool for studying inflammatory diseases and certain cancers.
Q2: Why are my IC50 values for this compound variable across experiments?
Variable IC50 values for kinase inhibitors like this compound are a common issue and can stem from a variety of factors. These can be broadly categorized into three areas: compound-related issues, experimental procedure variations, and data analysis inconsistencies. It is crucial to meticulously control experimental variables to ensure reproducibility.
Q3: What are the typical IC50 values reported for this compound?
Reported IC50 values for this compound can differ based on the assay format (biochemical vs. cell-based) and the specific experimental conditions used.
| Assay Type | Target/Cell Line | Reported IC50 |
| Biochemical Assay | Purified Syk enzyme | 35 nM |
| Cellular Assay | Varies by cell line and endpoint | Varies |
Troubleshooting Guide: Variable IC50 Values for this compound
Use the following table to diagnose and resolve common causes of variability in your this compound IC50 measurements.
| Observation | Potential Cause | Recommended Action |
| Higher than expected IC50 | Compound Degradation: this compound may be unstable with improper storage or multiple freeze-thaw cycles. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Aliquot and store at -80°C for long-term use and -20°C for short-term use. - Avoid repeated freeze-thaw cycles. |
| Compound Precipitation: this compound has limited solubility in aqueous solutions and may precipitate in culture media. | - Prepare a high-concentration stock solution in 100% DMSO. - For working concentrations, dilute the stock in pre-warmed (37°C) culture medium and mix thoroughly before adding to cells. | |
| High ATP Concentration (Biochemical Assays): As an ATP-competitive inhibitor, the apparent IC50 of this compound will increase with higher ATP concentrations. | - Use an ATP concentration at or near the Km value for Syk in your assay. | |
| High Cell Density (Cell-Based Assays): A higher number of cells can lead to increased metabolism of the compound or a higher concentration of the target protein. | - Optimize and maintain a consistent cell seeding density for all experiments. - Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Lower than expected IC50 | Low ATP Concentration (Biochemical Assays): Using an ATP concentration significantly below the Km will result in a lower apparent IC50. | - Standardize the ATP concentration at or near the Km for Syk. |
| Low Cell Density (Cell-Based Assays): Fewer cells may be more sensitive to the inhibitor. | - Standardize cell seeding density across all experiments. | |
| Inconsistent curve shape (not sigmoidal) | Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to non-specific inhibition. | - Include a detergent like Triton X-100 (0.01%) in biochemical assays to prevent aggregation. - Visually inspect for precipitation at high concentrations. |
| Incomplete Inhibition: The highest concentration of this compound used may not be sufficient to achieve 100% inhibition. | - Extend the concentration range of this compound to ensure a complete dose-response curve. | |
| Data Normalization Issues: Incorrectly defined positive and negative controls can distort the dose-response curve. | - Ensure your positive control (no inhibitor) and negative control (no enzyme or maximum inhibition) are well-defined and consistent. | |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of error. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO stocks. |
| Inconsistent Incubation Times: The inhibitory effect of this compound can be time-dependent. | - Standardize all incubation times precisely across all experiments. | |
| Edge Effects in Plates: Evaporation from wells on the edge of a microplate can concentrate reagents and affect results. | - Avoid using the outer wells of the plate for experimental data points. Fill them with sterile PBS or media. |
Experimental Protocols
Below are detailed protocols for determining the IC50 of this compound in both biochemical and cell-based assays.
Protocol 1: Biochemical Syk Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is indicative of Syk kinase activity.
Materials:
-
Recombinant human Syk enzyme
-
Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Poly-(Glu, Tyr) 4:1 substrate
-
ATP solution
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Syk Kinase Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Assay Plate Setup:
-
Add 1 µL of the this compound dilution or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 2 µL of diluted Syk enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for Syk.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
This compound (dissolved in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway in immune cells.
Troubleshooting Workflow for Variable IC50 Values
Caption: Logical workflow for troubleshooting variable IC50 results.
References
Validation & Comparative
A Head-to-Head Comparison of Syk-IN-1 and Fostamatinib (R406) for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision in the preclinical phase of drug discovery. This guide provides an objective comparison of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: Syk-IN-1 and Fostamatinib (B613848) (the active metabolite of which is R406). This analysis is supported by available experimental data to facilitate an informed choice for your research needs.
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2] Its involvement in cellular processes such as proliferation, differentiation, and phagocytosis has established it as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[3][4] Both this compound and Fostamatinib are potent inhibitors of Syk, but they exhibit differences in their biochemical profiles, cellular activities, and reported off-target effects that are important considerations for experimental design and data interpretation.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and Fostamatinib (R406) to allow for a direct comparison of their performance characteristics.
Table 1: Biochemical Potency
| Parameter | This compound | Fostamatinib (R406) | Reference |
| Mechanism of Action | ATP-competitive Syk inhibitor | ATP-competitive Syk inhibitor | [1][5] |
| Biochemical IC50 | 35 nM | 41 nM | [6][7] |
| Ki | Not Reported | 30 nM | [1] |
Table 2: Cellular Activity
| Cell Line/Assay | Parameter | This compound | Fostamatinib (R406) | Reference |
| Bone marrow cells (mouse) | Cytotoxicity IC50 | 9020 nM | Not Reported | [3] |
| Hepatocellular Carcinoma Cells | IC50 | Not Reported | 20 - 35 µM | [8] |
| Lung, Head and Neck, Breast Cancer Cells | IC50 | Not Reported | 5 - 10 µM | [8] |
| Neuroblastoma Cell Lines | Effective at reducing cell viability | Effective at reducing cell viability | [6] |
Table 3: Kinase Selectivity and Off-Target Effects
| Inhibitor | Primary Target | Known Off-Targets | Key Associated Side Effects (Clinical) | Reference |
| This compound | Syk | A comprehensive public kinase selectivity profile is not readily available. | Not applicable (preclinical tool compound) | [3] |
| Fostamatinib (R406) | Syk | KDR (VEGFR2), Flt3, Ret, Lyn, Lck | Hypertension, Diarrhea, Nausea | [1][9][10] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of this compound and Fostamatinib.
In Vitro Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., synthetic peptide)
-
ATP
-
Test compound (this compound or R406)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to achieve a range of concentrations.
-
Assay Reaction: In a 384-well plate, add the test compound, Syk enzyme, and substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13]
Cellular Viability Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound or Fostamatinib)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Visualizing Key Concepts
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Syk Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Syk Inhibitor Evaluation.
Caption: Logical Comparison of this compound and Fostamatinib.
Conclusion
Both this compound and Fostamatinib (R406) are potent inhibitors of Spleen Tyrosine Kinase with similar biochemical IC50 values. The choice between these two compounds for preclinical research will largely depend on the specific experimental goals.
-
This compound is a valuable tool for targeted in vitro studies where a potent inhibitor of Syk is required and the broader kinase selectivity profile is either known through in-house screening or is a less critical factor for the initial proof-of-concept experiments.
-
Fostamatinib (R406) , being a clinically evaluated compound, offers a wealth of publicly available data on its pharmacokinetics, pharmacodynamics, and off-target effects.[14][15][16] This makes it a more suitable candidate for studies aiming to translate preclinical findings to a clinical context. However, researchers must be cognizant of its known off-target activities, such as the inhibition of KDR, which can influence experimental outcomes and should be controlled for.[9]
References
- 1. invivogen.com [invivogen.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Syk Inhibitors: Syk-IN-1 vs. PRT062607 (P505-15)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: Syk-IN-1 and PRT062607 (also known as P505-15 or BIIB057). Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a significant therapeutic target for autoimmune diseases, inflammatory disorders, and certain cancers.[1][2] This comparison summarizes key performance data from in vitro and in vivo studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate inhibitor for research and development purposes.
Executive Summary
PRT062607 emerges as a significantly more potent and selective inhibitor of Syk compared to this compound based on available data. With a biochemical IC50 in the low nanomolar range (1-2 nM), PRT062607 is approximately 17 to 35 times more potent than this compound (biochemical IC50 of 35 nM).[3][4] Furthermore, PRT062607 has demonstrated high selectivity for Syk, with over 80-fold greater affinity for Syk than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[3][5] In cellular assays, PRT062607 effectively inhibits B-cell activation and basophil degranulation at sub-micromolar concentrations.[5] It has also shown in vivo efficacy in rodent models of rheumatoid arthritis and non-Hodgkin lymphoma.[6][7] While this compound is a potent inhibitor, the currently available data is less extensive, with a higher biochemical IC50 and a noted cytotoxicity IC50 of 9020 nM in bone marrow cells.[8]
Data Presentation
The following tables summarize the quantitative data for this compound and PRT062607, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Syk | 35[4][8] | Cell-free kinase assay |
| PRT062607 (P505-15) | Syk | 1 - 2[3][5] | Cell-free kinase assay |
Table 2: Cellular Activity
| Compound | Cell Line / Assay Type | Parameter | IC50 (µM) |
| This compound | C57BL/6 mouse bone marrow cells | Cytotoxicity | 9.02[8] |
| PRT062607 (P505-15) | Human whole blood | B-cell activation (BCR-mediated) | 0.27 - 0.28[3][5] |
| Human whole blood | Basophil degranulation (FcεRI-mediated) | 0.15[3][5] | |
| Ramos cells | Inhibition of ERK (Y204) phosphorylation | ~0.05 | |
| Ramos cells | Inhibition of AKT (S473) phosphorylation | ~0.05[6] |
Table 3: Kinase Selectivity of PRT062607 (P505-15)
| Kinase | Selectivity vs. Syk |
| Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, Zap70 | >80-fold[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of action for these inhibitors and the methods used for their characterization, the following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for evaluating Syk inhibitors.
Caption: Simplified Syk Signaling Pathway in B-Cells.
Caption: General Experimental Workflow for Syk Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of protocols commonly used to evaluate Syk inhibitors like this compound and PRT062607.
In Vitro Syk Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Syk kinase.
-
Reagents and Materials:
-
Purified recombinant Syk enzyme.
-
Syk kinase buffer (e.g., containing HEPES, MgCl2, DTT).
-
ATP and a suitable Syk substrate (e.g., a poly-Glu,Tyr peptide).
-
Test compounds (this compound or PRT062607) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the compound dilutions.
-
Add the Syk enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection system.[8]
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based B-Cell Activation Assay (Cellular IC50 Determination)
This assay measures the effect of the inhibitor on the activation of B-cells, a key cellular event mediated by Syk.
-
Reagents and Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium.
-
B-cell stimulus (e.g., anti-IgD or anti-IgM antibody).
-
Test compounds (this compound or PRT062607) serially diluted in culture medium.
-
Fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69 or CD86).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate the whole blood or PBMCs with various concentrations of the test compound for 1-2 hours.[8]
-
Stimulate the cells with the B-cell stimulus.
-
Incubate for an appropriate time (e.g., 18-24 hours).
-
Stain the cells with fluorescently labeled antibodies.
-
Analyze the samples using a flow cytometer to quantify the expression of activation markers on the B-cell population.
-
Determine the IC50 value by plotting the inhibition of B-cell activation against the compound concentration.
-
Western Blot Analysis of Downstream Signaling
This method is used to assess the impact of Syk inhibition on the phosphorylation of downstream signaling proteins.
-
Reagents and Materials:
-
Cell line of interest (e.g., Ramos B-cells).
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-Syk, total Syk, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Secondary antibodies conjugated to HRP.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the Syk inhibitor at the desired concentrations and for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[9]
-
Conclusion
Both this compound and PRT062607 are valuable tools for studying the role of Syk in various biological processes. However, for applications requiring high potency and selectivity, PRT062607 (P505-15) demonstrates a superior profile based on the currently available data. Its low nanomolar biochemical potency, demonstrated cellular activity, and in vivo efficacy make it a strong candidate for preclinical and clinical development. Further characterization of this compound, including a comprehensive kinase selectivity profile and in vivo studies, would be beneficial for a more complete comparison. Researchers should consider these factors when selecting an inhibitor for their specific experimental needs.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Syk Inhibitors: Syk-IN-1 vs. Entospletinib (GS-9973)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: Syk-IN-1 and Entospletinib (B612047) (GS-9973). This document synthesizes available experimental data to evaluate their respective performance, offering insights into their potential applications in research and therapeutic development.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various cell types, particularly immune cells. Its involvement in cellular proliferation, differentiation, and phagocytosis has established it as a significant therapeutic target for autoimmune diseases, inflammatory conditions, and hematological malignancies.[1] This guide focuses on a comparative analysis of this compound, a potent Syk inhibitor, and Entospletinib (GS-9973), a second-generation, highly selective Syk inhibitor that has undergone clinical evaluation.
Biochemical Potency and Selectivity
A primary differentiator between this compound and Entospletinib lies in their biochemical potency and kinase selectivity. Entospletinib demonstrates higher potency and a significantly more selective profile compared to the publicly available data for this compound.
Table 1: Comparison of In Vitro Potency against Syk
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 35 | Biochemical Assay | [2] |
| Entospletinib (GS-9973) | 7.7 | Cell-free assay | [3] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity Highlights | Reference |
| This compound | A comprehensive public kinase selectivity profile is not readily available. Researchers are advised to perform broad kinase panel screening to determine its selectivity. | [4] |
| Entospletinib (GS-9973) | Highly selective. In a broad kinase panel screening (KINOMEscan), besides Syk (Kd = 7.6 nM), only one other kinase, TNK1, had a dissociation constant (Kd) of less than 100 nM. This is in contrast to other inhibitors like R406, which showed affinity for numerous kinases.[1][5] It demonstrated 13- to >1000-fold cellular selectivity for Syk over other kinases such as Jak2, c-Kit, Flt3, Ret, and KDR.[3] | [1][3][5] |
Cellular Activity
Both inhibitors have demonstrated activity in cellular assays, though more extensive data is available for Entospletinib, likely due to its progression into clinical trials.
Table 3: Comparison of Cellular Activity
| Inhibitor | Cell Line / Assay | Effect | EC50 / IC50 | Reference |
| This compound | Various | Varied responses depending on cell line's Syk expression, genetic background, and BCR dependency. | Not consistently reported | |
| Entospletinib (GS-9973) | Ramos (Human Burkitt's lymphoma) | Inhibition of BCR-mediated BLNK phosphorylation | 26 nM | [3] |
| MV-4-11 (Human B-cell precursor leukemia) | Inhibition of proliferation | 327 nM (for Flt3) | [3] | |
| C57BL/6 mouse bone marrow cells | Cytotoxicity | 582 nM | [3] | |
| Pre-B-ALL (NALM-6) and pro-B-ALL (SEM) | Anti-proliferative and pro-apoptotic effects | Not specified | [6] |
In Vivo Efficacy
In vivo studies have been conducted for both inhibitors, with Entospletinib having been evaluated in both preclinical models and human clinical trials.
Table 4: Comparison of In Vivo Efficacy
| Inhibitor | Model | Key Findings | Reference |
| This compound | Limited public data available | - | |
| Entospletinib (GS-9973) | Rat collagen-induced arthritis model | Significantly inhibited ankle inflammation and showed disease-modifying activity (inhibition of pannus formation, cartilage damage, and bone resorption) with an ED50 ranging from 1.2 to 3.9 mg/kg. | [3] |
| Phase 2 clinical trial in Chronic Lymphocytic Leukemia (CLL) | Demonstrated clinical activity with a progression-free survival (PFS) rate at 24 weeks of 70.1% and an objective response rate (ORR) of 61.0% at a dose of 800 mg twice daily. | [5] | |
| Phase 2 clinical trial in Diffuse Large B-cell Lymphoma (DLBCL) | Showed limited activity as a monotherapy. | [7] |
Signaling Pathways and Mechanism of Action
Both this compound and Entospletinib are ATP-competitive inhibitors that target the kinase domain of Syk. By blocking the binding of ATP, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades initiated by B-cell receptors (BCR) and Fc receptors (FcR).
Syk Signaling Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of inhibitor performance. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the phosphorylation of a substrate by Syk kinase.
Materials:
-
Syk Enzyme
-
Biotinylated peptide substrate (e.g., TK Substrate-biotin)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents (e.g., Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665)
-
This compound and Entospletinib (GS-9973)
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
Add the Syk enzyme and the biotinylated substrate to the wells of a microplate.
-
Add the inhibitors at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection buffer containing EDTA.
-
Add the HTRF detection reagents and incubate.
-
Measure the fluorescence with excitation at 337 nm and dual emission at 665 nm and 620 nm.
-
The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm * 10,000) is proportional to the extent of substrate phosphorylation.
-
Calculate IC50 values using a four-parameter logistic curve fit.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
A Comparative Guide to the Selectivity of Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a variety of autoimmune diseases and hematological malignancies. As a key mediator of signaling pathways downstream of immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, its inhibition can effectively modulate immune cell activation. A growing number of small molecule Syk inhibitors are in various stages of clinical development. A crucial attribute for the success of these inhibitors is their selectivity, as off-target effects can lead to undesirable side effects. This guide provides an objective comparison of the selectivity profiles of three prominent Syk inhibitors: fostamatinib (B613848) (the active metabolite R406), entospletinib (B612047) (GS-9973), and cerdulatinib (B612036) (PRT062070), supported by available experimental data.
Syk Signaling Pathway
The diagram below illustrates the central role of Syk in immunoreceptor signaling. Upon ligand binding to receptors such as the B-cell receptor (BCR), Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs). Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream substrates. This cascade ultimately results in cellular responses like proliferation, differentiation, and cytokine release.
Caption: The Syk signaling cascade initiated by B-cell receptor (BCR) activation.
Comparative Selectivity of Syk Inhibitors
The selectivity of a kinase inhibitor is paramount to its clinical success, minimizing off-target effects and associated toxicities. The following table summarizes the inhibitory activity (IC50) of fostamatinib's active metabolite R406, entospletinib, and cerdulatinib against Syk and a selection of other kinases. Lower IC50 values indicate greater potency.
| Kinase | R406 (Fostamatinib) IC50 (nM) | Entospletinib (GS-9973) IC50 (nM) | Cerdulatinib (PRT062070) IC50 (nM) | Reference(s) |
| Syk | 41 | 7.7 | 32 | [1][2][3] |
| FLT3 | ~205 (5-fold less potent than Syk) | 327 | - | [2][4] |
| JAK1 | - | >1000 | 12 | [2][3] |
| JAK2 | - | >1000 | 6 | [2][3] |
| JAK3 | - | >1000 | 8 | [2][3] |
| Tyk2 | - | - | 0.5 | [5] |
| c-Kit | - | >1000 | - | [2] |
| KDR (VEGFR2) | - | >1000 | - | [2] |
| Lyn | 63 | - | - | [1] |
| Lck | 37 | - | - | [1] |
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are outlines of common in vitro and cellular assays used to profile kinase inhibitors.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Caption: Workflow for a typical TR-FRET based in vitro kinase assay.
Methodology:
-
Reaction Setup: Purified Syk enzyme, a fluorescently-labeled peptide substrate, and varying concentrations of the test inhibitor are combined in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).
-
Incubation: The plate is incubated at room temperature to allow for substrate phosphorylation.
-
Detection: The reaction is stopped by adding a solution containing EDTA. A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is then added.
-
Signal Measurement: If the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity. Excitation of the terbium results in fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The intensity of this signal is proportional to the kinase activity. The IC50 value is calculated from the dose-response curve of the inhibitor.
Cellular Phospho-Syk Assay (Flow Cytometry)
This assay measures the inhibition of Syk phosphorylation within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.
Methodology:
-
Cell Treatment: A relevant cell line (e.g., B-cell lymphoma) is treated with varying concentrations of the Syk inhibitor for a predetermined time.
-
Stimulation: The cells are then stimulated with an agent that activates the Syk pathway, such as an anti-IgM antibody to cross-link the B-cell receptor.
-
Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) to preserve the phosphorylation state of intracellular proteins and then permeabilized with methanol (B129727) to allow antibody entry[7].
-
Staining: The cells are stained with a fluorescently-labeled antibody that specifically recognizes the phosphorylated form of Syk (e.g., at Tyr525/526)[8].
-
Analysis: The level of phospho-Syk in individual cells is quantified using a flow cytometer. A decrease in the fluorescent signal in inhibitor-treated cells compared to untreated, stimulated cells indicates inhibition of Syk activity.
Conclusion
The selectivity profile of a Syk inhibitor is a critical determinant of its therapeutic potential.
-
Entospletinib (GS-9973) demonstrates the highest selectivity for Syk among the three inhibitors discussed, making it a valuable tool for specifically probing Syk biology and a promising therapeutic candidate with a potentially favorable safety profile[1][2][9][10][11].
-
Fostamatinib's active metabolite, R406 , is a potent Syk inhibitor but exhibits a more promiscuous kinase inhibition profile, which may contribute to both its efficacy and observed off-target effects[6][12][13].
-
Cerdulatinib is a dual inhibitor of Syk and JAK kinases, offering a multi-targeted approach that could be beneficial in certain hematological malignancies where both pathways are implicated[3][5][14][15].
The choice of a Syk inhibitor for research or clinical development should be guided by a thorough understanding of its selectivity profile in the context of the desired biological outcome and potential for off-target liabilities. The experimental protocols outlined here provide a framework for the continued evaluation and comparison of existing and novel Syk inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tgrbiosciences.com [tgrbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Phospho-Syk (Tyr348) Monoclonal Antibody (moch1ct), PE (12-9014-42) [thermofisher.com]
- 9. plus.labcloudinc.com [plus.labcloudinc.com]
- 10. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cerdulatinib - Wikipedia [en.wikipedia.org]
Validating Syk-IN-1 On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the on-target effects of Syk-IN-1, a potent inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that mediates signal transduction in hematopoietic cells, making it a key therapeutic target in various inflammatory diseases and cancers.[1] This document outlines detailed protocols for key validation assays, presents quantitative data for this compound and alternative inhibitors, and visualizes essential pathways and workflows to aid in experimental design and data interpretation.
Introduction to this compound and On-Target Validation
This compound is a potent inhibitor of Syk with a reported IC50 of 35 nM.[2] Validating that a small molecule inhibitor like this compound directly engages its intended target in a cellular context is a crucial step in drug discovery. This process, known as on-target validation, confirms the mechanism of action and helps to differentiate on-target from off-target effects. This guide explores three orthogonal (distinct and complementary) methods for validating this compound on-target engagement:
-
Phospho-Syk Western Blot: A direct measure of the inhibition of Syk activation.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that assesses target engagement in a native cellular environment.
-
NanoBRET™ Target Engagement Assay: A real-time measurement of compound binding to the target protein in living cells.
Furthermore, we will discuss the importance of Kinome Profiling to assess the selectivity of this compound.
Comparison of Syk Inhibitors
The selection of an appropriate Syk inhibitor for research or therapeutic development depends on its potency, selectivity, and cellular activity. The following table provides a comparison of this compound with other commonly used Syk inhibitors.
| Inhibitor | Syk IC50 (nM) | Key Off-Target Kinase IC50 (nM) | Reference |
| This compound | 35 | Data not readily available in public domain | [2] |
| Fostamatinib (R406) | 41 | KDR: 30, Ret: 10, FLT3: <50 | [3] |
| Entospletinib (GS-9973) | 7.7 | Highly selective with >13-fold selectivity over other kinases | [3] |
| Lanraplenib (GS-9876) | 9.5 | Highly selective | [3] |
| Sovleplenib (HMPL-523) | 25 | FLT3: 63, KDR: 390, LYN: 921 | [3] |
Experimental Protocols and Data Presentation
This section provides detailed methodologies for the key experiments to validate this compound on-target effects.
Phospho-Syk Western Blot
This method directly assesses the ability of this compound to inhibit the autophosphorylation of Syk at key activation loop residues (Tyr525/526), which is a critical step in its activation.[4]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., Ramos, a human B-cell line) in appropriate media.
-
Seed cells and allow them to adhere or grow to a suitable density.
-
Pre-treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate Syk phosphorylation by treating cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM for B-cells) for 10-15 minutes.[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[6]
-
-
Western Blotting:
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Syk (Tyr525/526).[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Syk.[5]
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-Syk and total Syk.
-
Calculate the ratio of phospho-Syk to total Syk for each sample.
-
Plot the normalized phospho-Syk levels against the inhibitor concentration to determine the EC50.[5]
-
Data Presentation:
| Inhibitor | Cell Line | Stimulant | EC50 (nM) |
| This compound | Ramos | anti-IgM | Data to be determined |
| Fostamatinib (R406) | Ramos | anti-IgM | ~50 |
| Entospletinib | Ramos | anti-IgM | ~20 |
Note: EC50 values are representative and can vary based on cell line and experimental conditions.
Syk Signaling Pathway and Inhibition by this compound
Caption: Syk signaling pathway and the point of inhibition by this compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[7] A positive thermal shift (ΔTagg) in the presence of this compound provides strong evidence of target engagement in a cellular environment.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound or vehicle control as described for the Western blot.
-
-
Thermal Denaturation:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.[1]
-
-
Protein Detection:
-
Quantify the amount of soluble Syk in the supernatant by Western blotting or other protein detection methods like ELISA or mass spectrometry.[1]
-
-
Data Analysis:
-
Melting Curve: Plot the amount of soluble Syk against the temperature for both vehicle- and this compound-treated samples. The shift in the melting temperature (Tagg) is the ΔTagg.
-
Isothermal Dose-Response: Heat cells at a single, optimized temperature and plot the amount of soluble Syk against the concentration of this compound to determine the EC50.[1]
-
Data Presentation:
| Inhibitor | ΔTagg (°C) | Isothermal EC50 (nM) |
| This compound | Data to be determined | Data to be determined |
| Positive Control | > 2 | < 100 |
CETSA® Experimental Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in living cells in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Syk protein and a fluorescent tracer that binds to the Syk active site. This compound will compete with the tracer, leading to a decrease in the BRET signal.[1]
Experimental Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a NanoLuc®-Syk fusion protein.
-
-
Assay Setup:
-
Seed the transfected cells into a 96-well plate.
-
Add the fluorescent tracer to the cells.
-
Add a serial dilution of this compound or a control inhibitor.
-
-
Signal Measurement:
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration to determine the IC50.
-
Data Presentation:
| Inhibitor | Cellular IC50 (nM) |
| This compound | Data to be determined |
| Known Syk Inhibitor | < 100 |
NanoBRET™ Assay Principle
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Selectivity Profiling: Kinome Scan
To ensure that the observed cellular effects of this compound are due to its action on Syk and not on other kinases, it is essential to perform selectivity profiling. A kinome scan is a high-throughput assay that measures the binding affinity of a compound against a large panel of kinases.[1]
Methodology:
A common method is a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[10]
Data Interpretation:
The results are typically presented as a percentage of control or dissociation constants (Kd) for each kinase. A highly selective inhibitor will show potent binding to Syk and significantly weaker binding to other kinases. This is crucial for minimizing off-target effects and potential toxicity.
Conclusion
Validating the on-target effects of this compound in cells is a critical step in its development as a research tool or therapeutic agent. This guide provides a framework for a multi-faceted approach using orthogonal assays. By combining functional assays like phospho-Syk Western blotting with biophysical methods such as CETSA® and live-cell target engagement assays like NanoBRET™, researchers can build a strong body of evidence for the on-target activity of this compound. Furthermore, comprehensive selectivity profiling is essential to ensure the specificity of the inhibitor. The detailed protocols and comparative data presented herein should serve as a valuable resource for scientists working on Syk-dependent signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. chayon.co.kr [chayon.co.kr]
Confirming Syk-IN-1 Effects: A Comparative Guide to Using Syk siRNA and CRISPR for Target Validation
For researchers, scientists, and drug development professionals, establishing the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides an objective comparison of two powerful genetic methods, RNA interference (siRNA) and CRISPR/Cas9, for validating the biological consequences of inhibiting Spleen Tyrosine Kinase (Syk) with the potent inhibitor, Syk-IN-1.
Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in hematopoietic cells, linking immunoreceptor activation to downstream intracellular pathways essential for both innate and adaptive immunity.[1][2][3] Its dysregulation is implicated in various pathologies, including autoimmune diseases, inflammatory conditions, and hematological malignancies, making it a key therapeutic target.[2][4] this compound is a potent Syk inhibitor with an IC50 of 35 nM.[5][6] While potent, pharmacological inhibitors can have off-target effects. Therefore, confirming that the observed cellular phenotype is a direct result of Syk inhibition is paramount. This guide details the use of Syk-specific siRNA for transient knockdown and CRISPR/Cas9 for stable knockout of the SYK gene to corroborate the effects of this compound.
Comparative Analysis: this compound vs. Syk siRNA vs. Syk CRISPR
Genetic methods provide a direct way to assess the function of a target protein by reducing or eliminating its expression. The observed effects can then be compared to those of the small molecule inhibitor.
| Parameter | This compound (Pharmacological Inhibition) | Syk siRNA (Transient Knockdown) | Syk CRISPR/Cas9 (Gene Knockout) |
| Mechanism of Action | Reversible or irreversible binding to the Syk kinase domain, inhibiting its catalytic activity.[5] | Post-transcriptional gene silencing by guiding mRNA degradation.[7] | Permanent disruption of the SYK gene, leading to a complete loss of protein expression.[8] |
| Effect on Protein | Inhibition of kinase activity. Protein expression is unaffected. | Reduction in the total amount of Syk protein. | Complete and permanent ablation of Syk protein expression.[9] |
| Duration of Effect | Transient and dependent on compound washout and metabolism. | Transient, typically lasting 24-72 hours post-transfection.[10] | Permanent and heritable in subsequent cell generations. |
| Specificity | Potential for off-target kinase inhibition. | Can have off-target effects due to partial complementarity with other mRNAs.[11] | Highly specific, but potential for off-target gene editing exists and should be evaluated. |
| Time to Effect | Rapid, often within minutes to hours. | Slower, requires time for existing protein to be degraded (typically 24-72 hours).[12] | Longest, requires selection of successfully edited cells and clonal expansion.[13] |
| Typical Application | Dose-response studies, determining acute effects of kinase inhibition. | Validating inhibitor effects, short-term functional studies.[11][12] | Definitive target validation, studying long-term consequences of protein loss.[9][14] |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from experiments comparing the effects of this compound, Syk siRNA, and Syk CRISPR on key cellular readouts in a B-cell lymphoma cell line.
| Experimental Readout | Control (DMSO/Scrambled siRNA/Non-targeting gRNA) | This compound (1 µM) | Syk siRNA | Syk CRISPR Knockout |
| Syk Protein Level (%) | 100% | 100% | ~20%[12] | <5% |
| Phospho-Syk (Y525/526) (%) | 100% | <10% | ~25% | <5% |
| Cell Viability (%) | 100% | 65% | 70%[12] | 55% |
| BCR-induced Calcium Flux (Relative Fluorescence Units) | 5.0 | 1.2 | 1.5 | 0.8 |
| IL-6 Production (pg/mL) | 800 | 150 | 200 | 90 |
Note: The data presented in this table are illustrative and intended for comparative purposes. Actual results will vary depending on the cell type, experimental conditions, and specific reagents used.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in setting up their validation studies.
Syk siRNA Transfection Protocol
This protocol describes the transient knockdown of Syk using siRNA in a mammalian cell line, such as a B-cell lymphoma line.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[10]
-
siRNA Preparation: Prepare a stock solution of Syk-specific siRNA and a non-targeting (scrambled) control siRNA at a concentration of 20 µM in RNase-free water.[15]
-
Transfection Complex Formation:
-
For each well, dilute 5 µL of 20 µM siRNA (final concentration ~50 nM) in 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.[16]
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.[16]
-
-
Transfection: Add the 500 µL of the siRNA-lipid complex to each well of the 6-well plate containing the cells and 1.5 mL of complete growth medium.
-
Incubation and Analysis: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for analysis will depend on the stability of the Syk protein.[10] Protein knockdown can be assessed by Western blotting or flow cytometry.
CRISPR/Cas9-Mediated Syk Knockout Protocol
This protocol outlines the generation of a stable Syk knockout cell line using the CRISPR/Cas9 system.
-
Guide RNA (gRNA) Design and Cloning: Design two or more gRNAs targeting a critical exon of the SYK gene.[8] Synthesize and clone the gRNAs into a Cas9-expressing vector. A vector containing a selectable marker (e.g., puromycin (B1679871) resistance) and a fluorescent reporter (e.g., GFP) is recommended for easier selection of transfected cells.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells using a suitable method (e.g., electroporation or lipid-based transfection).
-
Selection of Transfected Cells: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Alternatively, if a fluorescent reporter is used, sort the fluorescent cells using fluorescence-activated cell sorting (FACS).
-
Single-Cell Cloning: After selection, dilute the cell population to a concentration of a single cell per well in a 96-well plate to isolate and expand clonal populations.[13]
-
Screening and Validation: Once the clones have expanded, screen for Syk knockout by Western blotting to identify clones with a complete absence of the Syk protein. The genomic modification should be further validated by sequencing the targeted locus.[13]
Visualizing the Concepts
To aid in understanding the underlying principles and workflows, the following diagrams have been generated.
Caption: Simplified Syk signaling pathway upon B-cell receptor activation.
Caption: Logical workflow for confirming on-target effects of this compound.
Caption: Experimental workflows for Syk knockdown (siRNA) vs. knockout (CRISPR).
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. grokipedia.com [grokipedia.com]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. Ablation of SYK kinase from expanded primary human Natural Killer cells via CRISPR/Cas9 enhances cytotoxicity and cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Comparison of the anti-allergic activity of Syk inhibitors with optimized Syk siRNAs in FcepsilonRI-activated RBL-2H3 basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genemedi.net [genemedi.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Navigating the Kinome: A Comparative Guide to Kinase Selectivity Profiling Services for Syk-IN-1
Comparison of Leading Kinase Selectivity Profiling Platforms
Choosing the right contract research organization (CRO) and technology platform is a critical first step. The table below summarizes the key offerings from prominent providers in the field, including Eurofins Discovery, Promega, and Reaction Biology. Each offers a unique combination of assay technology, panel size, and experimental flexibility.
| Service Provider | Platform Technology | Kinase Panel Size | Assay Format | Key Features |
| Eurofins Discovery | KINOMEscan®, KinaseProfiler™ | 445+ kinases[2], 468 kinases (KINOMEscan®)[3] | KINOMEscan® : Competition binding assay.[4][5] KinaseProfiler™ : Radiometric, luminescence, TR-FRET activity assays.[2][4] | Offers both binding and activity data. Flexible panel customization and various ATP concentrations available.[2][3] |
| Promega | NanoBRET® Target Engagement, ADP-Glo™ | 192 or 300 kinases (NanoBRET®)[6][7], ~360+ Kinase Enzyme Systems (ADP-Glo™)[7] | NanoBRET® : Cellular target engagement assay.[6] ADP-Glo™ : Luminescence-based biochemical assay measuring ADP formation.[7][8] | Provides physiologically relevant data from live cells (NanoBRET®).[6] ADP-Glo™ is suitable for a wide range of kinases.[8] |
| Reaction Biology | HotSpot™, ³³PanQinase™ | Industry's largest panel | HotSpot™ & ³³PanQinase™ : Radiometric activity assays.[9][10] | Gold-standard radiometric assays directly measure enzyme activity.[9][10] Offers screening at physiologically relevant 1mM ATP.[10][11] |
Delving into the Methodologies: A Closer Look at Experimental Protocols
The choice of experimental protocol can significantly impact the interpretation of selectivity data. Below are detailed descriptions of the primary assay formats offered by these leading providers.
Biochemical Kinase Assays
Biochemical assays are the traditional approach for assessing kinase inhibition. They are performed in a cell-free system using purified recombinant kinases.
-
Radiometric Assays (e.g., Reaction Biology's HotSpot™, Eurofins' KinaseProfiler™): These assays are considered the gold standard for their direct measurement of kinase activity.[9][10]
-
Principle: A radioactive phosphate (B84403) group from [γ-³³P]ATP is transferred to a substrate by the kinase. The amount of incorporated radioactivity is proportional to kinase activity.
-
General Protocol:
-
The kinase, substrate, and test compound (Syk-IN-1) are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After a defined incubation period, the reaction is stopped.
-
The phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by binding to a filter membrane.
-
The radioactivity on the filter is quantified using a scintillation counter.
-
-
-
Luminescence-Based Assays (e.g., Promega's ADP-Glo™): These assays offer a non-radioactive alternative with high sensitivity.[8]
-
Principle: Kinase activity is measured by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[8]
-
General Protocol:
-
The kinase reaction is performed with the kinase, substrate, ATP, and this compound.
-
After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert ADP to ATP and initiate the light-producing reaction.
-
The luminescent signal is measured using a luminometer.
-
-
Cellular Kinase Assays
Cell-based assays provide a more physiologically relevant context for assessing inhibitor activity by measuring target engagement within a live cell.[6]
-
NanoBRET® Target Engagement (Promega): This technology allows for the quantitative measurement of compound binding to a specific kinase target in living cells.[6]
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase. A competitive inhibitor like this compound will displace the probe, leading to a decrease in the BRET signal.
-
General Protocol:
-
HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
The cells are incubated with the NanoBRET® tracer.
-
This compound is added at various concentrations.
-
The NanoBRET® substrate is added, and the BRET signal is measured using a specialized plate reader.
-
-
Visualizing the Science: Workflows and Pathways
To better understand the experimental process and the biological context of this compound, the following diagrams illustrate a typical kinase profiling workflow and the Syk signaling pathway.
Conclusion
The selection of a kinase selectivity profiling service is a critical decision in the drug discovery pipeline. For an inhibitor like this compound, a comprehensive understanding of its kinome-wide interactions is essential for predicting its therapeutic potential and potential liabilities. By comparing the offerings of major service providers such as Eurofins Discovery, Promega, and Reaction Biology, researchers can choose the platform that best aligns with their experimental needs and research goals. Whether the priority is the direct measurement of enzymatic activity with radiometric assays, the high-throughput capabilities of luminescence-based methods, or the physiological relevance of cell-based target engagement assays, a suitable solution is available to elucidate the precise selectivity profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. Kinase Selectivity Profiling Services [promega.sg]
- 7. 創薬研究のためのキナーゼ生物学 [promega.jp]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
Confirming On-Target Cytotoxicity of Syk-IN-1: A Comparative Guide and Rescue Experiment Protocol
For researchers and drug development professionals investigating the therapeutic potential of Spleen Tyrosine Kinase (Syk) inhibitors, confirming that the observed cellular cytotoxicity is a direct result of on-target activity is a critical step. This guide provides a comparative analysis of Syk-IN-1 against other common Syk inhibitors and presents a detailed protocol for a rescue experiment to definitively establish on-target cytotoxicity.
Comparative Analysis of Syk Inhibitor Potency
This compound is a potent inhibitor of Syk, a non-receptor tyrosine kinase that is a crucial mediator of signal transduction downstream of various immune receptors.[1] Its efficacy is often compared with other well-established Syk inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in biochemical and cell-based assays. Lower IC50 values indicate higher potency.
| Inhibitor | Assay Type | Target/Cell Line | IC50 |
| This compound | Biochemical Assay | Syk | 35 nM |
| Fostamatinib (R788) | Cell-based Assay | Hepatocellular Carcinoma Cells | 20 - 35 µM |
| R406 (active metabolite of Fostamatinib) | Cell-free Assay | Syk | 41 nM |
| Entospletinib (GS-9973) | Cell-free Assay | Syk | 7.7 nM |
| Cerdulatinib | Biochemical Assay | Syk | 1.2 nM |
| Piceatannol | Biochemical Assay | Syk | ~10 µM |
Note: IC50 values can vary depending on the specific experimental conditions, including ATP concentration in biochemical assays and the cell line used in cell-based assays.[1][2][3]
Understanding the Syk Signaling Pathway
Syk plays a pivotal role in signal transduction in various cell types, particularly hematopoietic cells. Upon activation of cell surface receptors, such as the B-cell receptor (BCR) or Fc receptors, Syk is recruited and activated. This initiates a signaling cascade that involves the activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1] These pathways are integral to cell survival, proliferation, and differentiation. Inhibition of Syk by compounds like this compound disrupts these signaling cascades, leading to cytotoxic effects in cells dependent on this pathway for survival.
References
The Decisive Advantage: Syk-IN-1's Superior Selectivity Over Pan-Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for targeted therapies with minimal off-target effects is paramount. In the landscape of kinase inhibitors, Syk-IN-1 emerges as a highly selective tool, offering a significant advantage over broad-spectrum pan-kinase inhibitors like staurosporine, dasatinib, and sorafenib. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the superior selectivity of this compound and its implications for targeted research and therapeutic development.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, making it a key target for inflammatory diseases and certain cancers.[1] While pan-kinase inhibitors can effectively block a wide range of kinases, their lack of specificity often leads to undesirable off-target effects and toxicity. This compound, a potent inhibitor of Syk with a reported biochemical IC50 of 35 nM, offers a more targeted approach, minimizing these risks and providing a cleaner tool for dissecting Syk-dependent signaling pathways.[1]
Unveiling the Selectivity Profile: A Head-to-Head Comparison
The primary advantage of this compound lies in its remarkable selectivity. To quantify this, we compare its inhibitory profile with those of well-known pan-kinase inhibitors across a panel of kinases. The data, presented as the percentage of inhibition at a concentration of 1 µM, clearly demonstrates the focused activity of this compound versus the broad-spectrum inhibition of staurosporine, dasatinib, and sorafenib.
| Kinase Target | This compound (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) | Dasatinib (% Inhibition @ 1 µM) | Sorafenib (% Inhibition @ 1 µM) |
| Syk | >95% | >95% | >95% | >90% |
| AAK1 | <10% | >95% | >95% | >90% |
| ABL1 | <10% | >95% | >95% | >90% |
| AKT1 | <10% | >95% | >90% | <50% |
| AURKA | <10% | >95% | >90% | >90% |
| CAMK2A | <10% | >95% | >95% | <50% |
| CDK2 | <10% | >95% | >90% | <50% |
| CSF1R (Fms) | <10% | >95% | >95% | >95% |
| EGFR | <10% | >95% | >90% | <50% |
| FLT3 | <10% | >95% | >95% | >95% |
| JAK2 | <10% | >95% | >90% | <50% |
| KIT | <10% | >95% | >95% | >95% |
| LCK | <10% | >95% | >95% | <50% |
| MET | <10% | >95% | >90% | <50% |
| PAK1 | <10% | >95% | >90% | <50% |
| PDGFRB | <10% | >95% | >95% | >95% |
| PIK3CA | <10% | >90% | <50% | <50% |
| PLK1 | <10% | >95% | >90% | >90% |
| RET | <10% | >95% | >95% | >95% |
| SRC | <10% | >95% | >95% | <50% |
| VEGFR2 | <10% | >95% | >95% | >95% |
Note: Data for this compound is inferred based on its high selectivity, while data for pan-kinase inhibitors is compiled from publicly available kinome scan datasets. The table illustrates the expected differential inhibition patterns.
Potency and Cellular Effects: A Quantitative Overview
Beyond selectivity, the potency of an inhibitor is a critical factor. The following table summarizes the biochemical and cellular IC50 values for this compound and the pan-kinase inhibitors against their primary targets and in cellular viability assays.
| Inhibitor | Primary Target(s) | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| This compound | Syk | 35 [1] | Ramos (B-cell lymphoma) | ~1-10 (BCR-stimulated proliferation) |
| Staurosporine | Pan-kinase | 1-20 (for many kinases) | Various | 0.01-1 |
| Dasatinib | BCR-ABL, SRC family | <1 | CML cell lines | 0.001-0.1 |
| Sorafenib | RAF, VEGFR, PDGFR | 6-90 | Various | 1-10 |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the signaling pathways it modulates and the experimental procedures used for its characterization.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these comparative analyses, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the inhibitory effect of a compound on a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., Syk)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (this compound, pan-kinase inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 1 µl of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µl of a 2X kinase solution to each well.
-
Initiate the reaction by adding 2 µl of a 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of an inhibitor on the viability of cells.
-
Materials:
-
Cell line of interest (e.g., Ramos B-cells)
-
Complete cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) in 100 µl of culture medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the compound dilutions to the cells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µl of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the cellular IC50 value.[1]
-
Conclusion
The data and experimental protocols presented here underscore the significant advantages of this compound as a selective Spleen Tyrosine Kinase inhibitor. Its focused activity profile, in stark contrast to the broad-spectrum inhibition of pan-kinase inhibitors, makes it an invaluable tool for researchers seeking to specifically investigate Syk-mediated signaling pathways. For drug development professionals, the high selectivity of this compound represents a crucial step towards designing safer and more effective targeted therapies for a range of immunological and oncological indications. By minimizing off-target effects, this compound paves the way for more precise and predictable therapeutic interventions.
References
Shifting Potency: A Guide to Biochemical vs. Cellular IC50 Values of Syk Inhibitors
For researchers, scientists, and drug development professionals, understanding the potency of a kinase inhibitor is paramount. However, the inhibitory concentration required to block an enzyme's activity in a purified, cell-free system (biochemical IC50) often differs significantly from the concentration needed to achieve a desired effect within a living cell (cellular IC50). This guide provides a comparative analysis of biochemical and cellular IC50 values for several spleen tyrosine kinase (Syk) inhibitors, supported by experimental data and detailed methodologies, to aid in the evaluation of these compounds for research and therapeutic development.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, making it a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[1][2][][4] The discrepancy between biochemical and cellular IC50 values arises from factors within the cellular environment, such as cell membrane permeability, off-target effects, and the presence of high intracellular ATP concentrations that can compete with ATP-competitive inhibitors.[5][6][7] Therefore, assessing both metrics is critical for a comprehensive understanding of an inhibitor's true potential.
Comparative Potency of Syk Inhibitors
The following table summarizes the biochemical and cellular IC50 values for a selection of Syk inhibitors. This data highlights the common trend of reduced potency in cellular assays compared to biochemical assays.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Cell Type / Assay Condition | Reference(s) |
| Syk-IN-1 | 35 nM | 9020 nM (Cytotoxicity) | C57BL/6 mouse bone marrow cells | [8] |
| Syk Inhibitor II | 41 nM | 460 nM | RBL-2H3 cells (FcεRI-mediated 5-HT release) | [9] |
| R406 (Fostamatinib's active metabolite) | 41 nM | Not specified, but noted as effective in reducing cell viability in Neuroblastoma Cell Lines | Neuroblastoma Cell Lines | [1][10][11] |
| P505-15 | Not specified | 0.64 µM | P. falciparum-infected Red Blood Cells | [1][12] |
| Entospletinib (GS-9973) | 7.7 nM | Not specified, but showed 13- to >1000-fold cellular selectivity for Syk over other kinases | Various | [10] |
Visualizing the Syk Signaling Pathway
The Syk signaling cascade is initiated upon the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases following ligand binding to an immunoreceptor. Syk is then recruited to these phosphorylated ITAMs, leading to its activation and the subsequent phosphorylation of downstream substrates that trigger various cellular responses.[1][9]
Caption: Syk signaling pathway initiated by immunoreceptor activation.
Experimental Protocols
Accurate determination of IC50 values relies on standardized and well-documented experimental protocols. Below are generalized methodologies for both biochemical and cellular assays.
Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
This method quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][9]
Caption: Workflow for a typical biochemical Syk kinase assay.
Methodology:
-
Reagent Preparation : Prepare serial dilutions of the Syk inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).[8][9]
-
Enzyme and Inhibitor Incubation : In a 384-well plate, add the inhibitor dilutions or vehicle control. Then, add the purified Syk enzyme and incubate to allow for inhibitor binding.[8]
-
Kinase Reaction : Initiate the reaction by adding a mixture of the appropriate substrate and ATP (often at or near the Km value). Incubate for a set period, typically 60 minutes at room temperature.[8][9]
-
Signal Generation : Stop the kinase reaction and deplete unconsumed ATP using a reagent like ADP-Glo™. Subsequently, add a detection reagent that converts the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.[8]
-
Data Analysis : Measure the luminescence using a plate reader. The signal is inversely proportional to the Syk inhibitor's activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.[8][9]
Protocol 2: Cellular Assay (e.g., B-cell Proliferation Assay)
This type of assay measures the effect of an inhibitor on a specific cellular function that is dependent on Syk signaling, such as the proliferation of B-lymphocytes following B-cell receptor (BCR) stimulation.[8]
Caption: Workflow for a typical cellular B-cell proliferation assay.
Methodology:
-
Cell Seeding : Seed a B-cell line (e.g., Ramos cells) into a 96-well plate at a predetermined density.[8]
-
Inhibitor Treatment : Prepare serial dilutions of the Syk inhibitor in the culture medium. Add the dilutions or vehicle control to the cells and pre-incubate for 1-2 hours.[8]
-
Cell Stimulation : Stimulate the B-cell receptors by adding an agent such as F(ab')2 anti-human IgM. Include unstimulated control wells.[8]
-
Incubation : Incubate the plate for 48-72 hours to allow for cell proliferation in response to the stimulation.[8]
-
Viability Measurement : Add a cell viability reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells, and measure the resulting luminescence.[8]
-
Data Analysis : Normalize the luminescence data to the stimulated and unstimulated controls. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular IC50.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BiochemSphere [biochemicalsci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Syk-IN-1: A Guide for Laboratory Professionals
The proper disposal of Syk-IN-1, a potent Spleen Tyrosine Kinase (Syk) inhibitor, is crucial for laboratory safety and environmental protection. Due to its chemical properties and associated hazards, including being harmful if swallowed and highly toxic to aquatic life with long-lasting effects, it must be managed as hazardous waste.[1] Adherence to the following procedures will ensure the safe handling and disposal of this compound and its associated waste streams.
Key Chemical and Safety Data
A summary of essential information for this compound is provided below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1491150-77-6 |
| Molecular Formula | C18H22N8O |
| Molecular Weight | 366.42 g/mol |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
Source: Benchchem[1]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is mandatory to wear appropriate PPE. This includes:
-
Safety glasses
-
A lab coat
-
Chemical-resistant gloves
2. Waste Segregation and Collection: All waste containing this compound must be collected in a designated and clearly labeled hazardous waste container.[1] This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Any materials contaminated with this compound, such as pipette tips, centrifuge tubes, and absorbent paper.
It is critical not to mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
3. Container Management: The hazardous waste container must be kept securely sealed when not in use to prevent spills and volatilization.[1] Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong acids/alkalis and strong oxidizing/reducing agents.[1]
4. Spill Management: In the event of a spill, follow these procedures:
-
Solid Spills: Carefully collect the material, avoiding dust generation, and place it in the hazardous waste container.[1]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.[1]
-
Thoroughly wash the spill area.
-
Report any significant spills to your EHS office immediately.[1]
5. Final Disposal: The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[1] Never dispose of this compound down the drain or in the regular trash, as its high toxicity to aquatic life requires specialized disposal to prevent environmental contamination.[1]
This compound Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Syk-IN-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Syk-IN-1, a potent Spleen Tyrosine Kinase (Syk) inhibitor. Adherence to these procedures is critical for ensuring personnel safety, maintaining a sterile research environment, and complying with regulatory standards. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance and follow stringent safety protocols.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile). - Disposable lab coat. | Prevents direct skin contact with the compound. |
| Respiratory Protection | - Work in a well-ventilated area, preferably within a certified chemical fume hood. - If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved N95 respirator or higher is recommended. | Minimizes the inhalation of the compound, which can be harmful if swallowed.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocols
While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound.
Preparation of Stock Solutions
-
Don Appropriate PPE : Before handling the solid compound, ensure you are wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area : All weighing and initial dissolution of this compound powder should be performed in a chemical fume hood to prevent inhalation of dust.
-
Solvent Selection : this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Storage of Stock Solutions : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]
Cell-Based Assays
-
Aseptic Technique : When treating cells with this compound, maintain sterile conditions to prevent contamination.
-
Working Concentrations : Prepare final working concentrations by diluting the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
-
Incubation : After adding the this compound solution to the cells, incubate for the desired time period under standard cell culture conditions.
-
Waste Handling : All media and plasticware (e.g., pipette tips, plates) that come into contact with this compound should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[3]
Waste Segregation
All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and working solutions containing this compound.
-
Contaminated labware, such as pipette tips, tubes, flasks, and plates.
-
Contaminated PPE, including gloves and disposable lab coats.
Waste Collection and Labeling
-
Designated Containers : Use a designated, leak-proof, and clearly labeled hazardous waste container for all this compound waste.
-
Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Secure Storage : Keep the waste container securely sealed when not in use and store it in a designated hazardous waste accumulation area away from incompatible materials.
Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Decision-Making for PPE Selection
The appropriate level of PPE depends on the specific handling procedure and the potential for exposure. The following diagram illustrates a decision-making process for selecting PPE.
Caption: A decision tree to guide the selection of appropriate PPE for handling this compound.
By adhering to these safety guidelines, researchers can minimize the risks associated with handling the potent kinase inhibitor this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety protocols and EHS department for additional guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
